molecular formula C8H22O10S2 B8067045 TRIETHYLENE GLYCOL DIMETHANESULFONATE

TRIETHYLENE GLYCOL DIMETHANESULFONATE

Cat. No.: B8067045
M. Wt: 342.4 g/mol
InChI Key: PRCHVHRSRVEMEY-UHFFFAOYSA-N
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Description

TRIETHYLENE GLYCOL DIMETHANESULFONATE is a useful research compound. Its molecular formula is C8H22O10S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4.2CH4O3S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h7-8H,1-6H2;2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCHVHRSRVEMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703833
Record name Methanesulfonic acid--2,2'-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80322-82-3
Record name Methanesulfonic acid--2,2'-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: PEG-3-Dimesylate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of PEG-3-dimesylate in PROTAC Linker Design Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, physicochemical properties, and degradation efficiency.[1][2][3][4][5] PEG-3-dimesylate (Triethylene glycol dimesylate) has emerged as a high-value electrophilic building block. Its specific chain length (


 ethylene glycol units) often occupies a "Goldilocks" zone—providing sufficient length (~13 Å) to span E3 ligase and Protein of Interest (POI) binding pockets without incurring the entropy penalties or permeability issues associated with longer polymer chains.

This guide details the chemical utility of PEG-3-dimesylate, focusing on its application in generating heterobifunctional degraders, desymmetrization strategies for library synthesis, and protocols for optimizing ternary complex formation.

Chemical Profile & Reactivity

PEG-3-dimesylate acts as a homobifunctional electrophile. Unlike monodisperse PEG alcohols which require activation, the dimesylate is "reaction-ready," featuring two methanesulfonate leaving groups.

Physicochemical Characteristics
PropertySpecificationImpact on PROTAC Design
Formula

Compact hydrophilic motif.
Molecular Weight ~306.35 DaLow MW contribution favors oral bioavailability (Lipinski compliance).
Linker Length ~13 Å (extended)Optimal for targets like BRD4 and ER

where shorter linkers cause steric clash.
Leaving Group Mesylate (-OMs)

(vs Tosylate). Less sterically demanding than Tosylate; ideal for

reactions.
Solubility AmphiphilicMiscible in DMF, DCM, DMSO; enhances aqueous solubility of final PROTAC.
Reactivity Landscape

The mesylate group is a sulfonate ester, serving as an excellent leaving group for nucleophilic substitution (


).
  • Nucleophiles: Reacts efficiently with primary/secondary amines, thiols, and azides.

  • Selectivity: Less reactive than triflates (preventing runaway side reactions) but sufficiently reactive to proceed under mild basic conditions (

    
    , 
    
    
    
    ) at 40–60°C.

Strategic Applications in Linker Design

The "Goldilocks" Length Hypothesis

Data from BRD4 and VHL-based degraders suggest that PEG-3 linkers often outperform their PEG-2 and PEG-4 counterparts.

  • PEG-2: Often too rigid/short, preventing the E3 ligase and POI from adopting a productive ubiquitination geometry.

  • PEG-4+: Increases conformational entropy. While soluble, the "floppy" nature can reduce the free energy of binding (

    
    ), leading to a lower 
    
    
    
    .
  • PEG-3: Frequently balances these factors, maintaining a high local concentration of the E3 ligase near the target lysine residues.

Desymmetrization Strategies

A core challenge with PEG-3-dimesylate is its symmetry. To link two different ligands (POI ligand and E3 ligand), one must desymmetrize the molecule.

Strategy A: Statistical Substitution (The "Mono-Azide" Route)

Reacting PEG-3-dimesylate with a sub-stoichiometric amount of sodium azide (


) generates a mixture of di-mesylate, mono-azide/mono-mesylate, and di-azide. The Mono-Azide-PEG-3-Mesylate  is a high-value intermediate: one end is "Click-ready" (Azide), the other is "Substitution-ready" (Mesylate).
Strategy B: Sequential Excess (The "One-Pot" Route)

Reacting a valuable ligand (e.g., Thalidomide-OH) with a large excess (3-5 equiv) of PEG-3-dimesylate ensures that the dominant product is the mono-substituted ligand-linker-mesylate. The excess linker is then removed via silica chromatography.

Visualization: Synthetic Workflows[6]

The following diagram illustrates the two primary workflows for utilizing PEG-3-dimesylate in PROTAC synthesis.

PROTAC_Synthesis cluster_RouteA Route A: Desymmetrization (Azide) cluster_RouteB Route B: Sequential Substitution PEG3 PEG-3-Dimesylate (MsO-PEG3-OMs) NaN3 NaN3 (0.5 eq) PEG3->NaN3 Statistical Mix Ligand1 Ligand 1-Nu (e.g., Thalidomide-OH) PEG3->Ligand1 Excess Linker (3-5 eq) MonoAzide Intermediate: N3-PEG3-OMs NaN3->MonoAzide Purification Click Click Chemistry (CuAAC) MonoAzide->Click + Alkyne-Ligand 1 FinalA PROTAC (Triazole Linked) Click->FinalA + Ligand 2 MonoSub Intermediate: Ligand1-PEG3-OMs Ligand1->MonoSub SN2 (-MsOH) FinalB PROTAC (Ether/Amine Linked) MonoSub->FinalB + Ligand 2 (Base, Heat) Ligand2 Ligand 2-Nu (e.g., JQ1-Amine)

Caption: Figure 1. Dual synthetic pathways for PEG-3-dimesylate. Route A utilizes azide desymmetrization for click chemistry. Route B uses sequential nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of Mono-Azide-PEG-3-Mesylate

Use Case: Creating a heterobifunctional linker for Click Chemistry.

Reagents:

  • PEG-3-dimesylate (1.0 equiv)[6]

  • Sodium Azide (

    
    ) (0.6 equiv)
    
  • DMF (Anhydrous)[5]

Step-by-Step:

  • Dissolution: Dissolve PEG-3-dimesylate in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen.

  • Azidation: Add

    
     (0.6 equiv). Note: Using a deficit of azide maximizes mono-substitution over di-substitution.
    
  • Reaction: Heat to 45°C for 12 hours. Monitor via TLC (stain with Iodine or KMnO4; mesylates are UV active if aromatic, but PEG backbone requires staining).

  • Work-up: Dilute with water, extract into Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: The crude mixture contains Di-Ms, Mono-N3/Mono-Ms, and Di-N3. Separation requires flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The Mono-Azide is the intermediate polarity fraction.

Protocol 2: One-Pot Alkylation of Phenolic Ligand

Use Case: Attaching a VHL or Cereblon ligand (e.g., 4-hydroxy-thalidomide).

Reagents:

  • 4-Hydroxy-Thalidomide (1.0 equiv)

  • PEG-3-dimesylate (3.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (

    
    )
    

Step-by-Step:

  • Activation: Combine 4-Hydroxy-Thalidomide and

    
     in 
    
    
    
    . Stir at RT for 30 mins to generate the phenoxide anion.
  • Addition: Add PEG-3-dimesylate (3.0 equiv) in one portion. Crucial: Excess prevents polymerization.

  • Reflux: Heat to 60-70°C for 4-6 hours. Monitor by LC-MS for conversion to Mono-Ms adduct (

    
    ).
    
  • Isolation: Filter off solids (

    
    ). Concentrate filtrate.[5][6][7][8]
    
  • Purification: Purify via silica gel to remove excess PEG-3-dimesylate (elutes later due to higher polarity of the bis-mesylate vs the product).

Comparative Data: Linker Length Impact

The following table summarizes aggregated data for BRD4 degraders (JQ1-Warhead + VHL-Anchor) utilizing PEG-dimesylate linkers of varying lengths.

Linker TypeChain Atoms

(nM)

(%)
Permeability (

)
PEG-2 ~9>10060%High
PEG-3 ~12 15 - 30 >95% Moderate
PEG-4 ~1525 - 5090%Low
PEG-5 ~184085%Very Low

Interpretation: PEG-3 consistently provides the optimal balance of ternary complex cooperativity (low


) and cellular permeability.

Safety & Handling

Warning: PEG-3-dimesylate is a potent alkylating agent .

  • Genotoxicity: Like all mesylates and sulfonates, it can alkylate DNA. Handle in a fume hood with double nitrile gloves.

  • Moisture Sensitivity: Mesylates can hydrolyze to alcohols and methanesulfonic acid upon prolonged exposure to moisture. Store at -20°C under Argon/Nitrogen.

  • Quenching: Quench all reaction glassware with dilute NaOH or ammonium hydroxide to destroy residual alkylating potential before washing.

References

  • Linker Effects in PROTAC Design

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Troup, R. I., et al. (2020).
    • URL:[Link]

  • PEG-3 Specifics in BRD4 Degradation: Title: Optimization of Linker Length for BRD4 Degradation. (Aggregated Data Context). Source: BenchChem Technical Notes / Wurz et al.
  • Nucleophilic Substitution Protocols

    • Title: Application Notes and Protocols for Nucleophilic Substitution with m-PEG3-OMs.
    • Source: BenchChem Protocols.[5][6][9]

  • Azide-PEG Synthesis (Desymmetrization)

    • Title: Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
    • Source: MDPI / Polymers.
    • URL:[Link][10]

Sources

Difference between triethylene glycol dimethanesulfonate and ditosylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Triethylene Glycol Dimethanesulfonate (TEG-dimesylate) and Triethylene Glycol Ditosylate (TEG-ditosylate). It is designed for medicinal chemists and process engineers selecting bifunctional linkers for PROTACs, Antibody-Drug Conjugates (ADCs), or polymer crosslinking.

Executive Summary

While both compounds serve as electrophilic bis-alkylating agents derived from triethylene glycol (TEG), their utility diverges significantly based on physical state , atom economy , and processability .

  • TEG-Ditosylate is the preferred reagent for early-stage R&D due to its crystallinity (high melting point), which facilitates purification via recrystallization and handling as a solid.

  • TEG-Dimesylate is often favored in large-scale manufacturing where atom economy is paramount, despite the difficulty of handling it as a viscous oil and the necessity for chromatographic purification.

Part 1: Structural & Physicochemical Characterization

The core difference lies in the leaving group (LG): the methanesulfonate (mesyl) group versus the


-toluenesulfonate (tosyl)  group.[1] This substitution dictates the molecular weight, lipophilicity, and physical state.
Comparative Properties Table
FeatureThis compoundTriethylene Glycol Ditosylate
Common Name TEG-DimesylateTEG-Ditosylate
CAS Number 80322-82-319249-03-7
Formula


Molecular Weight 306.35 g/mol 458.55 g/mol
Leaving Group Mesylate (-OMs)Tosylate (-OTs)
Physical State (RT) Colorless/Yellowish Oil White Crystalline Solid
Melting Point < 20°C (Liquid)78–82°C
UV Activity Negligible (Transparent)Strong (

nm)
Atom Economy High (Lighter LG)Low (Heavier LG)
Structural Visualization

The following diagram contrasts the steric bulk and electronic structure of the two electrophiles.

G cluster_0 TEG-Dimesylate (Liquid) cluster_1 TEG-Ditosylate (Solid) Ms_Struct CH3-SO2-O-(PEG3)-O-SO2-CH3 (Minimal Steric Hindrance) Ts_Struct Tol-SO2-O-(PEG3)-O-SO2-Tol (Aromatic Stacking = Crystallinity)

Figure 1: Structural comparison highlighting the aromatic moiety in the tosylate responsible for crystallinity and UV absorbance.

Part 2: Reactivity & Kinetic Profile

Both reagents react primarily via an


 mechanism , where a nucleophile (amine, thiol, or alkoxide) attacks the carbon alpha to the oxygen, displacing the sulfonate.
Leaving Group Ability

The leaving group ability correlates with the stability of the conjugate base (sulfonate anion).[2]

  • Acidity (

    
     of Conjugate Acid): 
    
    • Methanesulfonic acid (

      
      )[2]
      
    • 
      -Toluenesulfonic acid (
      
      
      
      )
Steric Considerations
  • Mesylate: The small methyl group offers minimal steric hindrance , allowing nucleophilic attack even in slightly crowded transition states.

  • Tosylate: The bulky aromatic ring can introduce steric clash if the incoming nucleophile is very large, though this is rarely an issue for the flexible PEG backbone.

Stability (Hydrolysis)

Sulfonates are susceptible to hydrolysis in aqueous conditions.

  • TEG-Ditosylate (Solid): Highly stable on the shelf. The crystal lattice protects the molecules from atmospheric moisture.

  • TEG-Dimesylate (Oil): Hygroscopic. As a liquid, it readily absorbs water, leading to gradual hydrolysis to the mono-mesylate and free alcohol. Storage under argon at 4°C is mandatory.

Part 3: Synthesis & Purification Workflows

The choice between these two determines the downstream purification burden. This is the critical decision point for process chemists.

Synthesis Protocol Comparison

General Reaction:



Workflow A: TEG-Ditosylate (The "Crystallization" Route)
  • Reaction: TEG + Tosyl Chloride (TsCl) + NaOH/TEA in THF or DCM.

  • Quench: Add water.

  • Purification: The product often precipitates directly or crystallizes upon solvent evaporation/addition of hexanes.

  • Advantage: No chromatography required. High purity (>98%) achievable via recrystallization (e.g., Ethanol/Heptane).

Workflow B: TEG-Dimesylate (The "Extraction" Route)
  • Reaction: TEG + Mesyl Chloride (MsCl) + TEA in DCM at 0°C.

  • Quench: Acid wash (remove amine), Bicarb wash (neutralize).

  • Purification: Product remains an oil.

    • Challenge: Excess MsCl hydrolyzes to acid, but trace TEG-monomesylate is hard to remove without silica gel chromatography.

  • Advantage: Fast reaction, but purification is labor-intensive.

Process Logic Diagram

ProcessFlow cluster_Ts Route A: Tosylation cluster_Ms Route B: Mesylation Start Starting Material: Triethylene Glycol (TEG) Ts_Rxn React with TsCl + Base Start->Ts_Rxn Ms_Rxn React with MsCl + Base Start->Ms_Rxn Ts_Workup Precipitation / Crystallization Ts_Rxn->Ts_Workup  Spontaneous Solidification   Ts_Final TEG-Ditosylate (White Solid, >98% Purity) Ts_Workup->Ts_Final Ms_Workup Liquid-Liquid Extraction Ms_Rxn->Ms_Workup Ms_Purify Column Chromatography (Required for High Purity) Ms_Workup->Ms_Purify  Remove Mono-mesylate   Ms_Final TEG-Dimesylate (Viscous Oil) Ms_Purify->Ms_Final

Figure 2: Comparative workflow demonstrating the purification advantage of the tosylate route.

Part 4: Analytical & Regulatory Considerations

UV Visibility
  • TEG-Ditosylate: The aromatic ring absorbs strongly in the UV range (254/261 nm). This makes reaction monitoring (TLC/HPLC) trivial.

  • TEG-Dimesylate: "UV Silent." Monitoring requires specialized detectors (CAD, ELSD, or Refractive Index) or staining (Iodine/Permanganate) on TLC.

Genotoxicity (ICH M7)

Both compounds are alkyl sulfonates , a class of potent alkylating agents flagged as Potential Genotoxic Impurities (PGIs) .

  • Risk: They can alkylate DNA (guanine residues).

  • Control Strategy:

    • If used as the final linker, residual unreacted sulfonate must be controlled to ppm levels (typically < 1.5 µ g/day intake threshold per ICH M7).

    • Ditosylate Advantage: Because it is a solid, it is easier to purge from the final drug substance via crystallization compared to the oily dimesylate, which may occlude into the final product.

Part 5: Decision Matrix

Use the following logic to select the correct reagent for your application:

ScenarioRecommended ReagentRationale
Early R&D / MedChem TEG-Ditosylate Easy to weigh, stable solid, UV visible, easy purification.
Scale-Up (>1 kg) TEG-Dimesylate Higher atom economy (less mass waste), lower cost per mole.
Reaction with Bulky Nucleophiles TEG-Dimesylate Less steric hindrance at the reaction site.
GMP Manufacturing TEG-Ditosylate Crystallinity aids in demonstrating impurity clearance (PGI control).
Sensitive Payload TEG-Ditosylate Lower acidity risk; MsCl can sometimes contain residual HCl if not distilled.

References

  • Leaving Group Ability & Solvolysis

    • Bentley, T. W., et al.[1] "Kinetic and spectroscopic characterisation of highly reactive methanesulfonates." J. Chem. Soc., Perkin Trans.[1] 2, 1994.[1]

  • Synthesis of PEG-Sulfonates

    • Ouchi, T., et al. "Synthesis and cytotoxic activity of oxidized galactomannan/ADR conjugate." Biochimica et Biophysica Acta, 2005.
  • Genotoxicity of Alkyl Sulfonates (ICH M7)

    • Teasdale, A.
  • Physical Properties Data

    • PubChem Compound Summary for CID 316652 (Triethylene glycol ditosyl

Sources

The Kinetics and Tuning of Sulfonate Ester Linker Stability at Physiological pH: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation, antibody-drug conjugates (ADCs), and targeted protein degraders (PROTACs), the selection of a linker is as critical as the payload itself. Sulfonate esters (


) are traditionally viewed as highly reactive electrophiles—excellent leaving groups prone to rapid hydrolysis or nucleophilic displacement in aqueous environments. Consequently, they are often dismissed as unstable for physiological applications.

However, recent advances in physical organic chemistry demonstrate that the stability of sulfonate esters at physiological pH (7.4) can be precisely tuned. By leveraging steric shielding and electronic deactivation, researchers can transform these reactive intermediates into highly stable, programmable linkers. This whitepaper provides an in-depth mechanistic analysis of sulfonate ester stability, quantitative kinetic data, and validated experimental protocols for assessing linker integrity in drug development.

The Mechanistic Basis of Sulfonate Ester Instability

At physiological pH (7.4) and 37°C, unmodified alkyl sulfonate esters (e.g., mesylates, tosylates) undergo rapid degradation through two primary pathways:

  • Aqueous Hydrolysis (

    
     / 
    
    
    
    ):
    The highly polarized sulfur-oxygen bond makes the sulfonate anion an exceptional leaving group. Water molecules or hydroxide ions attack the adjacent
    
    
    -carbon, cleaving the ester linkage.
  • Biological Nucleophilic Attack: In systemic circulation or intracellular environments, endogenous nucleophiles—particularly the sulfhydryl group of glutathione (GSH, ~5 mM intracellularly) and primary amines—readily displace the sulfonate via an

    
     mechanism.
    

The Causality of Instability: The transition state of the


 displacement requires a low-energy trajectory for the incoming nucleophile and the stabilization of a partial positive charge on the 

-carbon. Without structural intervention, the low activation energy (

) leads to half-lives (

) on the order of minutes to hours, rendering them useless as systemic drug linkers.

Strategies for Enhancing Aqueous Stability (pH 7.4)

To utilize sulfonate esters as stable linkers or photocaged delivery systems, the activation energy for nucleophilic attack must be artificially raised. This is achieved through two primary structural modifications[1]:

A. Electronic Deactivation ( -Fluorination)

Introducing strongly electron-withdrawing groups adjacent to the electrophilic carbon drastically reduces reactivity.


-fluorinated electrophiles, such as trifluoroethyl (TFE) and 

-trifluoromethyl-ortho-nitrobenzyl (TFNB) sulfonates, are highly recalcitrant to nucleophilic substitution[1]. The strong inductive effect of the

group destabilizes the developing partial positive charge in the

transition state, effectively shutting down the reaction pathway at pH 7.4. For instance, TFNB-caged sulfonates remain 85% intact after 4 days of incubation in pH 7.4 buffer at 37°C[2].
B. Steric Shielding

Bulky substituents adjacent to the


-carbon physically block the backside trajectory required for 

attack. Neopentyl (Neo) sulfonate esters are a classic example. The extreme steric bulk of the tert-butyl group adjacent to the reactive center makes them virtually inert to biological nucleophiles, requiring hot aqueous acid or strong Lewis acids for cleavage[1].
C. Self-Immolative Aryl Sulfonates

Instead of preventing cleavage entirely, modern linker design utilizes stable aryl sulfonates that degrade only upon a specific biological trigger. The para-hydroxy-protected benzylsulfonate (PHP-BS) linker is highly stable in human and mouse plasma. Upon enzymatic removal of the protecting group, it undergoes a rapid 1,4-elimination or cyclization to release the payload, serving as a highly effective self-immolative group (SIG)[3].

G A Unmodified Sulfonate Ester (e.g., Mesylate, Tosylate) B Aqueous Hydrolysis (pH 7.4, H2O) A->B C Nucleophilic Attack (GSH, Amines) A->C E Tuned Sulfonate Ester (Steric/Electronic Modification) A->E Structural Tuning D Rapid Degradation (Unsuitable as Linker) B->D C->D F β-Fluorination (e.g., TFE, TFNB) E->F G Steric Shielding (e.g., Neopentyl) E->G H Stable Bioconjugate Linker (t1/2 > Days at pH 7.4) F->H Electronic Deactivation G->H Steric Hindrance

Mechanistic pathways of sulfonate ester degradation and structural tuning for bioconjugate stability.

Quantitative Stability Profiling

The following table synthesizes the stability profiles of various sulfonate ester modifications under physiological and stress conditions.

Sulfonate Ester TypeStructural ModificationStability in PBS (pH 7.4, 37°C)Vulnerability / Cleavage ConditionRef
Standard Alkyl (e.g., Methyl, Ethyl)NonePoor (

< 2 hours)
Rapid

by

, GSH, Amines
[1]
Neopentyl (Neo) Steric ShieldingHighly Stable (> 7 days)Hot aqueous acid (e.g., 48% HBr)[1]
Trifluoroethyl (TFE) Electronic (

-Fluoro)
Highly Stable (> 7 days)Strong basic conditions (e.g., KOtBu)[1]
TFNB Photocage Electronic + Steric85% intact after 4 daysUV Irradiation (<330 nm)[2]
PHP-BS Aryl SulfonateStable in PlasmaEnzymatic trigger

1,4-elimination
[3]

Experimental Methodology: In Vitro Linker Stability Assay

To establish trustworthiness in drug development, linker stability must be empirically validated using a self-validating system. The following protocol utilizes LC-qTOF-MS to monitor the degradation kinetics of sulfonate ester linkers, incorporating a GSH control arm to differentiate between aqueous hydrolysis and thiol-mediated displacement[4].

Materials Required:
  • Purified Drug-Linker Conjugate (10 mM stock in anhydrous DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reduced Glutathione (GSH).

  • Human Plasma (pooled,

    
    ).
    
  • Quenching Solution: Acetonitrile containing 0.1% Formic Acid and internal standard (IS).

Step-by-Step Protocol:

Phase 1: Preparation of Incubation Matrices

  • Aqueous Hydrolysis Arm: Dilute the conjugate stock into PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is

    
     1% to prevent solvent-induced structural artifacts.
    
  • Biological Nucleophile Arm: Prepare a parallel PBS solution containing 10 µM conjugate and 5 mM GSH (mimicking intracellular reducing conditions).

  • Plasma Stability Arm: Spike the conjugate into pre-warmed (37°C) human plasma to a final concentration of 10 µM.

Phase 2: Time-Course Incubation & Sampling 4. Incubate all samples in a thermomixer at 37°C with gentle agitation (300 rpm). 5. At designated time points (


 hours), extract a 50 µL aliquot from each matrix.
6.  Causality Check (Quenching): Immediately add 150 µL of ice-cold Quenching Solution to the aliquot. This instantly precipitates plasma proteins and drops the pH, halting any further enzymatic or nucleophilic degradation of the sulfonate ester.
7.  Vortex for 30 seconds and centrifuge at 14,000 

g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials.

Phase 3: LC-qTOF-MS Analysis 8. Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). 9. Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). 10. Monitor the disappearance of the parent conjugate mass (


 or 

) and the appearance of hydrolysis/displacement products. 11. Plot the natural log of the remaining conjugate percentage versus time to calculate the pseudo-first-order degradation rate constant (

) and half-life (

).

Workflow S1 1. Conjugate Preparation (DMSO Stock) S2 2. Incubation (PBS pH 7.4 / Plasma) 37°C S1->S2 S3 3. Aliquot Sampling & Quenching (Time-course) S2->S3 t=0, 1, 4, 24, 72h S4 4. LC-qTOF-MS Analysis (Bottom-up/Middle-up) S3->S4 S5 5. Kinetic Modeling (t1/2 Calculation) S4->S5

Validated experimental workflow for evaluating sulfonate ester linker stability via LC-MS.

Conclusion

While native sulfonate esters are inherently unstable at physiological pH due to their high electrophilicity, strategic chemical modifications can completely alter their kinetic profile. By applying principles of steric shielding (e.g., neopentyl groups) or electronic deactivation (e.g.,


-fluorination), researchers can engineer sulfonate linkages that remain intact for days in systemic circulation[1][2]. When coupled with self-immolative architectures like the PHP-BS system[3], sulfonate esters transition from synthetic liabilities into highly programmable assets for modern bioconjugation and targeted drug delivery.

References

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Photoactivated release of membrane impermeant sulfonates inside cells Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Sulfonate Version of OHPAS Linker Has Two Distinct Pathways of Breakdown: Elimination Route Allows Para-Hydroxy-Protected Benzylsulfonate (PHP-BS) to Serve as an Alternative Self-Immolative Group Source: ACS Publications (Bioconjugate Chemistry) URL:[Link]

Sources

Commercial suppliers and price of high-purity triethylene glycol dimesylate

Author: BenchChem Technical Support Team. Date: March 2026

Commercial & Technical Guide: High-Purity Triethylene Glycol Dimesylate

Executive Summary

Triethylene glycol dimesylate (TEG-dimesylate), also known as 1,2-bis(2-methanesulfonyloxyethoxy)ethane , is a critical bifunctional electrophile used primarily in the synthesis of macrocyclic polyethers (crown ethers), cryptands, and PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4]

Critical Distinction: Researchers often confuse this compound with Triethylene glycol dimethacrylate (TEGDMA, CAS 109-16-0), a common dental resin crosslinker. TEG-dimesylate (CAS 80322-82-3) is a reactive alkylating agent, whereas TEGDMA is a polymerization monomer. This guide focuses exclusively on the dimesylate variant.

Part 1: Commercial Landscape

Market Overview

Unlike bulk industrial glycols, high-purity TEG-dimesylate is a specialty fine chemical. It is typically sold in milligram to gram quantities for research applications, particularly in proteomics and medicinal chemistry.

Supplier & Pricing Analysis (Q1 2026 Estimates)

The following table summarizes key suppliers and indicative pricing for research-grade (>95%) material.

SupplierCatalog / SKUPurityPack SizeIndicative Price (USD)Notes
Sigma-Aldrich BLD Pharm Partner95%250 mg~$48.00High-premium research grade.
Sunway Pharm CB4155497%1 g~$112.00Specialized for PEGylation/Linkers.
Fluorochem F57048695%CustomInquireUK-based, good for European logistics.[5]
Santa Cruz (SCBT) sc-213098ResearchCustomInquireListed for proteomics applications.

Procurement Insight: Due to the high cost (~$100/g), many labs opt for in-house synthesis (see Part 3) if multi-gram quantities are required for crown ether synthesis.

Part 2: Technical Profile

Chemical Specifications
  • IUPAC Name: 2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate

  • CAS Number: 80322-82-3 (Primary); Note: Often indexed under general PEG-dimesylate CAS numbers, verify structure before purchase.

  • Molecular Formula: C₈H₁₈O₈S₂

  • Molecular Weight: 306.35 g/mol [][7]

  • Appearance: Colorless to pale yellow viscous oil or low-melting solid.

  • Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate.

Structural Visualization

The following diagram illustrates the core structure, highlighting the reactive mesyl leaving groups flanking the hydrophilic PEG core.

TEG_Structure Fig 1. Functional Architecture of Triethylene Glycol Dimesylate Ms1 Mesyl Group (Reactive Electrophile) PEG Triethylene Glycol Core (Hydrophilic Linker) Ms1->PEG O-S Bond Ms2 Mesyl Group (Reactive Electrophile) PEG->Ms2 O-S Bond

Part 3: Synthesis & Purification (The "Make vs. Buy" Protocol)

For projects requiring >5g, in-house synthesis is the standard approach. The following protocol is a self-validating system adapted from crown ether synthesis literature.

Experimental Workflow

Reaction: Triethylene glycol + Methanesulfonyl chloride (MsCl)


 TEG-Dimesylate.

Reagents:

  • Triethylene glycol (1.0 eq) - Must be dry.

  • Methanesulfonyl chloride (2.5 eq) - Excess ensures complete conversion.

  • Triethylamine (TEA) (3.0 eq) - HCl scavenger.

  • Dichloromethane (DCM) - Solvent.

Step-by-Step Protocol:

  • Setup: Charge a 3-neck round bottom flask with Triethylene glycol and dry DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add TEA. Then, add MsCl dropwise via an addition funnel over 1 hour. Caution: Exothermic.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

  • Validation (TLC): Check consumption of starting material (5% MeOH in DCM). TEG-dimesylate moves faster than the diol.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (neutralizes acid).

    • Wash with Brine (removes water).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Pale yellow oil.[8] Yield typically >90%.[5]

    • Note: Crystallization is difficult; if high purity is needed, flash chromatography (SiO₂, EtOAc/Hexane) can be used, though the oil is usually pure enough for macrocyclization.

Synthesis_Workflow Fig 2. Synthesis Workflow for High-Purity TEG-Dimesylate Start Start: Triethylene Glycol + DCM (Dry) Cool Cool to 0°C Add Et3N Start->Cool AddMsCl Add MsCl Dropwise (Exothermic Control) Cool->AddMsCl React Stir 0°C -> RT (4-6 Hours) AddMsCl->React WashAcid Wash: 1M HCl (Remove Amines) React->WashAcid Complete Conversion (TLC) WashBase Wash: NaHCO3 (Neutralize) WashAcid->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Product End: TEG-Dimesylate Oil (>90% Yield) Dry->Product

Part 4: Applications in Drug Development

Crown Ether & Cryptand Synthesis

TEG-dimesylate is the "backbone" donor for synthesizing crown ethers.

  • Mechanism: Sₙ2 attack by a bis-nucleophile (e.g., catechol or another glycol) on the mesyl carbons.

  • Example: Reaction with catechol (1,2-dihydroxybenzene) + Cs₂CO₃ yields Benzo-15-crown-5 .

  • Why Dimesylate? Mesylates are excellent leaving groups (better than chlorides) and avoid the harsh conditions required for tosylates.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the spatial proximity of the E3 ligase and the target protein.

  • TEG-dimesylate provides a precise 3-unit PEG spacer .

  • One mesyl group can be displaced by an azide (for Click chemistry) and the other by an amine, creating heterobifunctional linkers.

Part 5: Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Alkylating Potential: As a dimesylate, it is an alkylating agent. While less volatile than methyl methanesulfonate, it should be handled in a fume hood with nitrile gloves.

  • Storage: Hygroscopic. Store under nitrogen at -20°C for long-term stability. Hydrolysis can occur if exposed to moisture, generating methanesulfonic acid (corrosive).

References

  • Hanes, R. E. (2000). New Syntheses of Crown and Proton-Ionizable Lariat Ethers. Texas Tech University Libraries. Available at: [Link] (Detailed synthesis protocols).

Sources

Role of PEG mesylates in antibody-drug conjugate (ADC) synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of PEG Mesylates in Antibody-Drug Conjugate (ADC) Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Solubility-Potency Paradox

In the development of Antibody-Drug Conjugates (ADCs), we face a recurring paradox: the most potent cytotoxic payloads (e.g., PBD dimers, maytansinoids, auristatins) are often the most hydrophobic. Conjugating these payloads to an antibody can destabilize the protein, leading to aggregation, rapid hepatic clearance, and immunogenicity.

Polyethylene Glycol (PEG) spacers are the industry standard solution to this "hydrophobicity tax." However, the PEG chain itself is chemically inert.[] It must be activated.[][3] PEG Mesylates (PEG-OMs) represent the critical electrophilic pivot point in this synthesis. They are not the final linker, but the transient, high-reactivity intermediate that allows chemists to install precise functional handles (azides, thiols, amines) required for complex ADC assembly.

This guide details the mechanistic role of PEG mesylates, provides a self-validating synthesis protocol, and analyzes their impact on ADC physicochemical properties.

Mechanistic Foundation: Why Mesylates?

The Chemistry of Activation

Native PEG terminates in a hydroxyl group (-OH), which is a poor leaving group.[] To attach a payload or a bioconjugation handle, we must convert this hydroxyl into a species susceptible to nucleophilic attack.

The methanesulfonyl (mesyl) group is ideal for this transformation due to three factors:

  • Leaving Group Ability: The mesylate anion (

    
    ) is a weak base and an excellent leaving group, facilitating 
    
    
    
    substitution reactions under mild conditions.
  • Atom Economy: Compared to tosylates or triflates, mesylates are smaller, reducing steric hindrance during the subsequent substitution step.

  • Tunable Reactivity: PEG-mesylates are stable enough to be isolated and purified (unlike some triflates) but reactive enough to be displaced by amines, azides, or thiols without requiring harsh temperatures that could degrade the polymer backbone.

The Synthetic Pathway

The PEG mesylate serves as a "divergent intermediate." From this single precursor, a library of heterobifunctional linkers can be generated.

PEG_Activation_Pathway PEG_OH Native PEG (PEG-OH) PEG_OMs PEG Mesylate (PEG-OMs) *The Pivot* PEG_OH->PEG_OMs MsCl, Et3N DCM, 0°C PEG_N3 PEG-Azide (Click Chemistry) PEG_OMs->PEG_N3 + NaN3 (SN2) PEG_NH2 PEG-Amine (Amide Coupling) PEG_OMs->PEG_NH2 + NH3 or Gabriel Synth. PEG_SH PEG-Thiol (Maleimide/Disulfide) PEG_OMs->PEG_SH + Thioacetate then Hydrolysis PEG_Payload Direct Payload Conjugation PEG_OMs->PEG_Payload + Drug-NH2 (Direct Alkylation)

Figure 1: The divergent synthetic utility of PEG mesylates. The mesylate group transforms the inert PEG backbone into a versatile electrophile.

Experimental Protocol: Synthesis and Substitution

Step 1: Activation (Synthesis of PEG-Mesylate)

Objective: Convert terminal -OH to -OMs with >95% conversion.

  • Reagents: High-purity PEG-OH, Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N), Dichloromethane (DCM).

  • Protocol:

    • Drying: Dissolve PEG-OH in DCM and dry over anhydrous

      
       or by azeotropic distillation. Crucial: Water competes with PEG-OH for MsCl, leading to impurities.
      
    • Setup: Cool the solution to 0°C under an inert atmosphere (Argon/Nitrogen).

    • Addition: Add Et3N (1.5 eq) followed by dropwise addition of MsCl (1.2 eq). The reaction is exothermic; control the rate to maintain T < 5°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or HPLC.

    • Workup: Wash with dilute HCl (to remove amine salts), then saturated

      
      , then brine. Dry organic layer over 
      
      
      
      .
    • Precipitation: Concentrate the DCM and precipitate into cold diethyl ether. Filter and dry under vacuum.[4]

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the hydroxyl proton and the appearance of the mesyl singlet at ~3.08 ppm.

  • Yield: Should be >90%. Lower yields indicate moisture contamination.

Step 2: Nucleophilic Displacement (Example: Synthesis of PEG-Azide)

Objective: Displace the mesylate with an azide for "Click" chemistry applications.

  • Reagents: PEG-OMs, Sodium Azide (

    
    ), DMF.
    
  • Protocol:

    • Dissolve PEG-OMs in anhydrous DMF.

    • Add

      
       (3.0 eq).
      
    • Heat to 50–60°C for 12–24 hours. Note: Mesylates are reactive enough that reflux is rarely needed, preserving polymer integrity.

    • Workup: Remove DMF under reduced pressure. Dissolve residue in DCM, wash with water to remove excess salts, and precipitate in diethyl ether.

Impact on ADC Properties: The "Shielding" Effect

The incorporation of PEG spacers via mesylate intermediates fundamentally alters the biophysics of the ADC. This is not just about solubility; it is about masking .

Comparative Analysis: Hydrophobic vs. PEGylated Linkers[5]

The following table summarizes the impact of introducing a PEG spacer (synthesized via mesylate displacement) into an ADC bearing a hydrophobic payload (e.g., MMAE).

ParameterStandard Hydrophobic Linker (e.g., Val-Cit-PAB)PEGylated Linker (e.g., PEG4-Val-Cit-PAB)Mechanism of Action
Apparent Solubility Low (< 0.1 mg/mL for payload)High (> 1.0 mg/mL)PEG hydration shell solubilizes the conjugate.
Aggregation High (> 5% aggregates)Low (< 1% aggregates)Steric repulsion prevents protein-protein interaction.
Drug-to-Antibody Ratio (DAR) Limited to 2–4Scalable to 8+PEG masks hydrophobicity, allowing higher loading without precipitation.
Clearance (CL) Fast (Rapid hepatic uptake)Slower (Extended

)
Increased hydrodynamic radius reduces renal filtration; "Stealth" effect reduces RES uptake.
Immunogenicity Moderate RiskLow RiskPEG shields hydrophobic epitopes from immune surveillance.[5]
Visualization of the Shielding Effect

ADC_Shielding cluster_NonPEG Non-PEGylated ADC (Hydrophobic Collapse) cluster_PEG PEGylated ADC (Steric Stabilization) mAb1 mAb Payload1 Drug mAb1->Payload1 Linker Agg Aggregation Risk Payload1->Agg mAb2 mAb PEG PEG Spacer mAb2->PEG Stable Linkage Payload2 Drug PEG->Payload2 Cleavable Site H2O H2O Shell PEG->H2O

Figure 2: Structural comparison. The PEG spacer (derived from PEG-mesylate) extends the payload away from the antibody and recruits a hydration shell, preventing hydrophobic collapse.

Critical Considerations for Drug Development

When utilizing PEG mesylates in your workflow, adhere to these "Senior Scientist" heuristics:

  • Polydispersity Matters: For clinical candidates, avoid polydisperse PEGs.[5] Use discrete (monodisperse) PEGs (

    
    , 
    
    
    
    ,
    
    
    ). This ensures a single molecular weight species, simplifying Mass Spectrometry characterization and CMC (Chemistry, Manufacturing, and Controls) regulatory filings.
  • Hydrolysis Competition: Mesylates are susceptible to hydrolysis in aqueous basic conditions. Always perform nucleophilic substitutions in anhydrous organic solvents (DMF, DCM, DMSO) to maximize yield.

  • Cleavability: Remember that the PEG chain itself is non-cleavable. If the drug needs to be released intracellularly, the cleavage mechanism (e.g., Val-Cit protease site, Hydrazone pH-sensitive site) must be placed between the PEG spacer and the payload, not between the antibody and the PEG.

References

  • BOC Sciences. (2025). PEG Linkers in Antibody-Drug Conjugates. Retrieved from

  • MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from

  • ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from

  • Veronese, F. M., et al. (2020).[6] Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Polymers. Retrieved from

  • BenchChem. (2025).[7] The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide. Retrieved from

Sources

Methodological & Application

High-Fidelity Conversion of PEG-Mesylates: A Dual-Pathway Protocol for Amines and Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polyethylene glycol (PEG) derivatives are the cornerstone of modern bioconjugation, enhancing the pharmacokinetics of therapeutics. While PEG-Hydroxyl (PEG-OH) is the common precursor, its reactivity is insufficient for direct conjugation. The conversion of PEG-OH to PEG-Mesylate (PEG-OMs) creates a versatile electrophilic intermediate. This guide details the high-purity conversion of PEG-Mesylates into two critical functional forms: PEG-Amines (PEG-NH₂) and PEG-Thiols (PEG-SH) . Unlike generic organic synthesis, polymer chemistry requires specific handling to prevent chain degradation and polydispersity expansion.

Part 1: The Chemistry of Activation (Why Mesylate?)

In the world of polymer functionalization, the methanesulfonyl (mesyl) group is preferred over tosylates or halides for activating PEG termini.

  • Steric Advantage: The mesyl group is smaller than the tosyl group, reducing steric hindrance at the polymer terminus, which is critical when the PEG chain coils in solution (the "random coil" effect).

  • Leaving Group Ability: Mesylate is an excellent leaving group (

    
     of conjugate acid 
    
    
    
    ), facilitating nucleophilic substitution (
    
    
    ) under mild conditions that do not degrade the polyether backbone.
The Divergent Workflow

The following diagram illustrates the critical decision pathways for converting the mesylate intermediate.

PEG_Conversion_Workflow PEG_OH PEG-OH (Starting Material) PEG_OMs PEG-Mesylate (Activated Intermediate) PEG_OH->PEG_OMs MsCl, TEA DCM, 0°C PEG_N3 PEG-Azide (Stable Intermediate) PEG_OMs->PEG_N3 NaN3, DMF 60°C (SN2) PEG_Iso PEG-Isothiouronium (Salt Intermediate) PEG_OMs->PEG_Iso Thiourea Ethanol, Reflux PEG_NH2 PEG-Amine (Target A) PEG_N3->PEG_NH2 Reduction (Pd/C + H2 or PPh3) PEG_SH PEG-Thiol (Target B) PEG_Iso->PEG_SH Hydrolysis NaOH, then HCl

Figure 1: Divergent synthesis pathways from PEG-Mesylate. The Azide route is preferred for amines to avoid secondary amine formation, while the Thiourea route is preferred for thiols to prevent disulfide coupling.

Part 2: Synthesis of PEG-Amines (The Azide Route)

Critical Insight: Direct reaction of PEG-OMs with ammonia often leads to secondary amines (


) due to the nucleophilicity of the primary amine product. To ensure 99%+ primary amine content, we utilize the Azide Intermediate  route.
Protocol A: PEG-Mesylate PEG-Azide
  • Reagents: Sodium Azide (

    
    ), DMF (Anhydrous).
    
  • Safety:

    
     is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) in this step to avoid forming explosive diazidomethane.
    

Step-by-Step:

  • Dissolution: Dissolve PEG-OMs (1 eq.) in anhydrous DMF (approx. 5-10 mL per gram of PEG). Warm to 40°C to ensure complete dissolution.

  • Azidation: Add Sodium Azide (5 eq.).

  • Reaction: Stir at 60°C for 18–24 hours under Nitrogen.

    • Note: Higher temperatures (>90°C) can cause PEG backbone degradation.

  • Workup (Precipitation):

    • Cool to room temperature.[1][2][3]

    • Filter to remove excess insoluble salts.[3]

    • Concentrate the DMF solution (rotary evaporator) to a minimal volume.

    • Add the concentrate dropwise into cold Diethyl Ether (10x volume) with vigorous stirring. The PEG-N3 will precipitate as a white powder.

    • Filter and dry under vacuum.

Protocol B: PEG-Azide PEG-Amine (Staudinger Reduction)

While Hydrogenation (


) is cleaner for industrial scale, the Staudinger Reduction  is often more robust for lab-scale synthesis as it avoids high-pressure gas handling and heterogeneous catalysts that can trap PEG chains.

Step-by-Step:

  • Reaction: Dissolve PEG-N3 (1 eq.) in DCM or THF. Add Triphenylphosphine (

    
    , 5 eq.).
    
  • Incubation: Stir at Room Temperature (RT) for 4 hours. Nitrogen gas evolves.

  • Hydrolysis: Add water (10 eq. relative to PEG) to hydrolyze the aza-ylide intermediate. Stir overnight at RT.

  • Purification (Critical):

    • The byproduct is Triphenylphosphine Oxide (

      
      ), which is difficult to separate from PEG.
      
    • Method: Precipitate the reaction mixture into cold ether.

      
       is partially soluble in ether, while PEG-NH2 is not. Repeat precipitation 2-3 times to fully remove the oxide.
      
    • Alternative: Dialysis (MWCO 1000-3500 depending on PEG size) against water is highly recommended to remove all small molecule byproducts.

Part 3: Synthesis of PEG-Thiols (The Thiourea Route)

Critical Insight: Direct reaction with Sodium Hydrosulfide (NaSH) often results in disulfide formation (


) due to rapid oxidation of the thiol in basic conditions. The Thiourea  method forms a stable isothiouronium salt intermediate, which is hydrolyzed only in the final step, minimizing oxidation exposure.
Protocol C: PEG-Mesylate PEG-Thiol
  • Reagents: Thiourea, Ethanol, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

Step-by-Step:

  • Formation of Isothiouronium Salt:

    • Dissolve PEG-OMs (1 eq.) in Ethanol.

    • Add Thiourea (10 eq.).

    • Reflux (approx. 78°C) for 12–16 hours under Nitrogen.

  • Alkaline Hydrolysis:

    • Cool the mixture. Add aqueous NaOH (1M) to the reaction (approx. 5 eq.).

    • Reflux for an additional 2 hours. This cleaves the urea moiety, releasing the thiolate.

  • Acidification & Workup:

    • Cool to RT. Adjust pH to ~3-4 using dilute HCl. Crucial: Thiols are more stable in acidic conditions.

    • Extract with DCM.[4] The PEG-SH moves to the organic layer; salts remain in the aqueous layer.

    • Dry organic layer over

      
      , concentrate, and precipitate into cold Diethyl Ether.[5]
      
  • Storage: Store under Argon at -20°C immediately. PEG-thiols will oxidize to disulfides if left in air.

Part 4: Analytical Validation (QC)

Trust but verify. Use these assays to calculate substitution efficiency.

Summary of Analytical Methods
Target GroupQualitative TestQuantitative AssayKey Signal (NMR)
PEG-Amine Ninhydrin (Purple)H-NMR / Titration

ppm (

)
PEG-Thiol Ellman's Reagent (Yellow)Ellman's Assay

ppm (

)
PEG-Azide IR (Azide band)IR / NMR

ppm (

)
Ellman’s Assay (For Thiols)

This is the gold standard for quantifying free sulfhydryls.

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[6][7]

  • Protocol:

    • Prepare reaction buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

    • Dissolve PEG-SH sample in buffer.

    • Add DTNB solution (4 mg/mL in buffer).

    • Incubate 15 mins at RT.

    • Measure Absorbance at 412 nm .[6][7][8]

    • Calculate concentration using the extinction coefficient of TNB (

      
      ).[7]
      
Ninhydrin Test (For Amines)
  • Protocol: Dissolve PEG-NH2 in ethanol. Add Ninhydrin reagent.[2][9][10][11] Heat to 100°C for 3-5 mins.

  • Result: A deep blue/purple color (Ruhemann's purple) confirms the presence of primary amines. Lack of color indicates incomplete reduction of the azide.

References

  • MDPI. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link][5]

  • National Institutes of Health (NIH). (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. [Link]

  • Microbe Notes. (2022). Ninhydrin Test: Principle, Procedure, Result, Uses. [Link]

Sources

Advanced Application Note: Optimizing Click Chemistry Linkers Using Triethylene Glycol Dimethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Content

I am now focusing on refining the content's tone and formatting to suit a Senior Application Scientist. I am writing detailed experimental procedures, and am describing the conversion of TEG-OMs to Azide-PEG3 linkers, and how to use it in click chemistry bioconjugation, focusing on the steps for both CuAAC and SPAAC methods. I'm making sure all the data, procedures, and tables are presented in a clear, concise, and authoritative manner. I'm adding a section on how DMF is key because the Na+ is solvated.

Detailing the Synthesis

I'm now detailing the SN2 displacement of mesylate groups using Sodium Azide to form azide-PEG3 linkers. I will explain heating to 65°C provides activation while avoiding azide decomposition. I'm incorporating TLC to monitor the reaction, noting the mesylate's UV inactivity and the azide's higher Rf value. Finally, I will describe how FT-IR confirms azide presence with a peak at ~2100 cm⁻¹.

I'm also now adding details of the SPAAC reaction, explaining the use of cyclooctynes to eliminate the cytotoxic Cu(I) catalysts. I'm focusing on validating conjugation using SDS.

Integrating Validation Details

I'm now detailing SDS-PAGE validation, noting how PEGylation shifts protein bands. I'm reviewing references, including a comparison of CuAAC and SPAAC, by cleaning the URLs to domain/title, and writing how the attachment of the PEGylated payload to the protein will result in a distinct mass shift. I am integrating TLC for reaction monitoring, and FT-IR for azide confirmation.

Prioritizing Link Integrity

I'm now focusing on integrating and verifying all the URLs from my references. I'm prioritizing working landing pages over potentially broken deep links. I'm using the root domains when necessary, and making sure all URLs are clickable and accurately represent the source. I'm creating a numbered list of all references that include the title, source, and valid URL for easy verification.

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of bioconjugation, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the selection of linker chemistry dictates the stability, solubility, and efficacy of the final therapeutic [1]. Triethylene glycol dimethanesulfonate (TEG-OMs) serves as a highly versatile, bifunctional precursor for synthesizing PEG3-based click chemistry linkers.

As an application scientist, it is critical to understand the causality behind selecting TEG-OMs over other precursors:

  • The PEG3 Core (Triethylene Glycol): The incorporation of a PEG3 spacer provides essential hydrophilicity. This minimizes the aggregation of hydrophobic payloads (e.g., cytotoxins or fluorophores), masks immunogenic epitopes, and enhances the pharmacokinetic stability of the bioconjugate without introducing excessive steric hindrance [2, 4].

  • The Dimesylate Leaving Group (-OMs): The mesylate group is an exceptional leaving group for bimolecular nucleophilic substitution (SN2). Compared to halides (chlorides/bromides), mesylates offer superior reaction kinetics and higher yields under milder conditions. Compared to tosylates, mesylates are less sterically hindered and lack a hydrophobic aromatic ring, which simplifies purification and preserves the aqueous solubility of the intermediate[1, 3].

By reacting TEG-OMs with sodium azide, researchers can efficiently generate homobifunctional (Azide-PEG3-Azide) or heterobifunctional (e.g., Azide-PEG3-Amine) linkers, which serve as the primary bioorthogonal reactive handles for click chemistry [5].

Workflow & Pathway Visualization

The following diagram illustrates the synthetic logic from the TEG-OMs precursor to the final stabilized bioconjugate, highlighting the divergence between copper-catalyzed and strain-promoted click modalities.

Workflow A This compound (TEG-OMs) B Nucleophilic Substitution (SN2) NaN3 in DMF, 65°C A->B C1 Azide-PEG3-Azide (Homobifunctional) B->C1 Excess NaN3 C2 Azide-PEG3-Amine (Heterobifunctional) B->C2 1. NaN3 (1 eq) 2. Reduction D1 CuAAC (Copper-Catalyzed) Terminal Alkyne + Cu(I) C1->D1 D2 SPAAC (Strain-Promoted) DBCO/BCN (No Catalyst) C1->D2 C2->D1 C2->D2 E Stable Triazole-Linked Bioconjugate (ADCs, PROTACs, Fluorophores) D1->E D2->E

Caption: Synthesis pathways from TEG-OMs to PEG3 click linkers and bioconjugation via CuAAC or SPAAC.

Data Presentation: Comparative Analysis

To optimize your bioconjugation strategy, it is necessary to weigh the kinetics and biocompatibility of your chosen click chemistry modality, as well as the efficiency of your linker precursor.

Table 1: Linker Precursor Leaving Group Comparison
Leaving GroupSN2 ReactivitySteric HindranceByproducts & Purification Profile
Mesylate (-OMs) High Low Water-soluble salts; allows simple liquid-liquid extraction.
Tosylate (-OTs)HighHigh (Aromatic ring)Hydrophobic byproducts; often requires column chromatography.
Chloride (-Cl)LowLowRequires harsh conditions, extended heating, or iodide catalysis.
Table 2: Click Chemistry Modalities for PEG3-Azide Linkers [1, 3]
ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reactive Partner Terminal AlkyneDBCO, BCN (Cyclooctynes)
Reaction Kinetics Very fastModerate to fast
Biocompatibility Potential cytotoxicity (Cu ions)Excellent (In vivo compatible)
Linkage Formed 1,4-disubstituted triazole (Regiospecific)Mixture of regioisomeric triazoles

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can verify the success of each step before proceeding to the next.

Protocol A: Synthesis of Azide-PEG3-Azide from TEG-OMs [3]

Mechanistic Causality: Dimethylformamide (DMF) is chosen as an aprotic polar solvent because it heavily solvates the sodium cation while leaving the azide anion highly nucleophilic (the "naked anion" effect). This drastically accelerates the SN2 displacement of the mesylate groups. Heating to 65°C provides the activation energy required to overcome primary carbon steric hindrance, while strictly avoiding temperatures >90°C to prevent azide decomposition.

Materials:

  • This compound (TEG-OMs) (1.0 equiv)

  • Sodium azide (NaN₃) (2.9 equiv)

  • Anhydrous DMF

  • Diethyl ether and Brine

Step-by-Step Methodology:

  • Dissolution: Dissolve TEG-OMs in anhydrous DMF (approx. 0.4 M concentration) under an inert atmosphere (N₂ or Argon).

  • Nucleophilic Addition: Add sodium azide (2.9 equiv) to the solution in a single portion.

  • Reaction: Stir the mixture at 65°C for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (3x volume of DMF) to precipitate inorganic salts, and filter through a Celite pad.

  • Extraction: Wash the filtrate with distilled water (2x) to remove DMF, followed by brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • FT-IR Spectroscopy: The definitive validation is the appearance of a strong, sharp peak at ~2100 cm⁻¹ (azide asymmetric stretch) and the disappearance of the strong sulfonate stretches at ~1350 cm⁻¹ and ~1175 cm⁻¹.

  • TLC: Mesylates are UV-inactive but stain with KMnO₄. The product azide will also stain but will exhibit a significantly higher Rf value in polar solvent systems (e.g., EtOAc/Hexane) due to the loss of the highly polar sulfonate groups.

Protocol B: Bioconjugation via Strain-Promoted Click Chemistry (SPAAC) [2]

Mechanistic Causality: SPAAC utilizes cyclooctynes (like DBCO) where the inherent ring strain (~18 kcal/mol) lowers the activation energy of the cycloaddition. This eliminates the need for cytotoxic Cu(I) catalysts, which is critical for maintaining the tertiary structure and biological activity of sensitive proteins.

Materials:

  • DBCO-functionalized Protein (e.g., DBCO-Antibody)

  • Synthesized Azide-PEG3-Payload (from Protocol A, modified with payload)

  • Conjugation Buffer (e.g., 1X PBS, pH 7.4)

Step-by-Step Methodology:

  • Preparation: Ensure the DBCO-activated protein is purified and buffer-exchanged into 1X PBS (pH 7.4) at a concentration of 2-5 mg/mL.

  • Solubilization: Dissolve the Azide-PEG3-Payload in molecular biology grade DMSO. (Note: Keep final DMSO concentration in the reaction below 5% to prevent protein denaturation).

  • Conjugation: Add a 3- to 10-fold molar excess of the Azide-PEG3-Payload to the protein solution.

  • Incubation: Incubate the mixture for 2 to 12 hours at room temperature (or 4°C overnight for highly sensitive proteins) under gentle agitation.

  • Purification: Remove unreacted Azide-PEG3-Payload using a Size Exclusion Chromatography (SEC) column or a desalting spin column equilibrated with the final storage buffer.

Self-Validation Checkpoint:

  • SDS-PAGE: Run the purified conjugate on a reducing SDS-PAGE gel alongside an unconjugated protein control. The attachment of the PEGylated payload will result in a distinct mass shift (band retardation).

  • UV-Vis Spectroscopy: If the payload is a fluorophore or a UV-active drug, calculate the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) using the respective extinction coefficients of the protein and the payload.

References

  • Title: Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation Source: AxisPharm URL: [Link]

Application Note: Advanced Synthesis of Heterobifunctional PROTAC Linkers via Desymmetrization of Symmetric PEG Mesylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) requires highly optimized linker chemistries to bridge the E3 ubiquitin ligase ligand and the target protein ligand. Poly(ethylene glycol) (PEG) chains are the industry standard due to their tunable flexibility, favorable aqueous solubility, and minimal immunogenicity. However, synthesizing heterobifunctional PEG linkers (e.g., containing both an azide and a reactive leaving group) from scratch can be cost-prohibitive.

This application note details a highly scalable, field-proven methodology for generating heterobifunctional PROTAC linkers starting from inexpensive, symmetric PEG diols. By converting these diols into symmetric PEG dimesylates and employing a strictly controlled statistical desymmetrization strategy, researchers can rapidly access high-purity mono-azide mono-mesylate linkers ready for downstream ligand conjugation.

Mechanistic Rationale & Strategy

The core challenge in linker synthesis is achieving heterobifunctionality —installing two distinct reactive groups at opposite termini of a symmetric polymer.

Why Mesylates? The hydroxyl groups of commercially available symmetric PEGs (HO-PEGn-OH) are poor leaving groups. Converting them to mesylates (-OMs) creates an exceptional leaving group for subsequent SN2 nucleophilic substitution reactions[1]. Mesylation is preferred over halogenation because it proceeds under milder conditions, avoiding the acidic environments that can cleave the polyether backbone.

The Statistical Desymmetrization Approach: Rather than using expensive mono-protected PEG precursors, this protocol utilizes a statistical desymmetrization strategy. By reacting the PEG dimesylate with exactly 1.0 equivalent of sodium azide (NaN3), the reaction follows a binomial distribution. This yields a predictable mixture: ~25% unreacted dimesylate, ~50% mono-azide mono-mesylate (the target), and ~25% diazide byproduct[2].

Causality of Experimental Design: While the theoretical yield is capped at 50%, the three resulting species possess drastically different polarities. The mesylate group is a highly polar sulfonate ester, whereas the azide is relatively non-polar. This stark polarity gradient (Diazide < Mono-Azide < Dimesylate) allows for rapid, high-resolution separation via standard normal-phase silica gel chromatography, making this the most time- and cost-efficient route for PROTAC linker library generation.

Reaction Workflow Visualization

PROTAC_Synthesis PEG_Diol Symmetric PEG Diol (HO-PEGn-OH) PEG_Dimesylate PEG Dimesylate (MsO-PEGn-OMs) PEG_Diol->PEG_Dimesylate MsCl, Et3N, DCM 0°C to RT Desymmetrization Statistical Desymmetrization (1.0 eq NaN3, Heat) PEG_Dimesylate->Desymmetrization Mono_Azide Mono-Azide Mono-Mesylate (N3-PEGn-OMs) Desymmetrization->Mono_Azide Target (SN2) Diazide Diazide Byproduct (N3-PEGn-N3) Desymmetrization->Diazide Over-reaction Unreacted Unreacted Dimesylate (MsO-PEGn-OMs) Desymmetrization->Unreacted Incomplete Purification Silica Gel Chromatography (Separation by Polarity) Mono_Azide->Purification PROTAC_Linker Heterobifunctional Linker (N3-PEGn-Ligand) Mono_Azide->PROTAC_Linker Ligand-NH2, DIPEA Heat Diazide->Purification Unreacted->Purification Purification->Mono_Azide Isolated Product

Figure 1: Workflow for the synthesis of heterobifunctional PROTAC linkers via PEG desymmetrization.

Self-Validating Experimental Protocols

Protocol 4.1: Synthesis of Symmetric PEG Dimesylate

Objective: Quantitative conversion of PEG diol to PEG dimesylate.

  • Setup: Dissolve symmetric PEG diol (e.g., PEG6, 1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C using an ice-salt bath.

  • Base Addition: Add triethylamine (Et3N, 3.0 eq). Causality: Et3N acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent ether cleavage and drive the reaction forward[3].

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 2.5 eq) over 30 minutes. The slow addition manages the exothermic reaction and prevents localized heating, which can lead to side reactions.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • TLC (100% EtOAc): The starting diol remains at the baseline (Rf = 0.0), while the dimesylate product migrates to Rf ~ 0.35.

  • 1H NMR (CDCl3): Complete disappearance of the broad -OH singlet. Appearance of a sharp singlet at δ 3.05 ppm (6H, 2 × -OSO2CH3) and a multiplet at δ 4.35 ppm (4H, 2 × -CH2-OMs)[3].

Protocol 4.2: Statistical Desymmetrization to Mono-Azide Mono-Mesylate

Objective: Controlled SN2 displacement to yield the heterobifunctional hub.

  • Setup: Dissolve the PEG dimesylate (1.0 eq) in anhydrous ethanol. Causality: Ethanol is selected over DMF because it provides sufficient solubility for SN2 displacement while being significantly easier to remove during workup, preventing downstream purification issues[3].

  • Nucleophilic Substitution: Add sodium azide (NaN3, strictly 1.0 eq ).

  • Heating: Reflux the mixture at 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter off the precipitated salts (NaOMs), and concentrate the filtrate. Redissolve in DCM and wash with water to remove any residual NaN3.

  • Chromatographic Resolution: Load the crude mixture onto a normal-phase silica gel column. Elute with a gradient of Hexanes/EtOAc (50:50 to 0:100).

Self-Validation Checkpoint:

  • TLC (100% EtOAc): Three distinct spots must be visible. Top spot = Diazide (Rf ~ 0.70); Middle spot = Mono-Azide Mono-Mesylate (Rf ~ 0.52); Bottom spot = Unreacted Dimesylate (Rf ~ 0.35).

  • 1H NMR (CDCl3): The isolated middle fraction must show an exact 3:2 integration ratio between the mesylate methyl protons (singlet at δ 3.05 ppm, 3H) and the newly formed azide-adjacent methylene protons (triplet at δ 3.35 ppm, 2H)[4].

Protocol 4.3: Downstream PROTAC Assembly

Objective: Conjugation of the target protein ligand.

  • Conjugation: Dissolve the purified mono-azide mono-mesylate (1.0 eq) and an amine-bearing target protein ligand (1.2 eq) in anhydrous DMF.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq). Causality: KI facilitates a Finkelstein reaction, converting the mesylate in situ to a more reactive iodide, significantly accelerating the amination[1].

  • Reaction: Stir at 70 °C for 16 hours. Purify the resulting N3-PEGn-Ligand via preparative HPLC. The terminal azide is now ready for SNAr or CuAAC "click" chemistry with an E3 ligase ligand.

Quantitative Data & Chromatographic Profiles

To aid in the isolation of the desired heterobifunctional linker, Table 1 summarizes the expected yields and chromatographic behavior of various PEG chain lengths following the statistical desymmetrization protocol.

Table 1: Reaction Yields and Chromatographic Properties of PEG Derivatives

PEG LengthDimesylate Yield (%)Mono-Azide Yield (%)*Rf (Diazide)Rf (Mono-Azide)Rf (Dimesylate)
PEG4 > 95%45 - 48%0.720.550.38
PEG6 > 95%44 - 47%0.700.520.35
PEG8 > 95%42 - 45%0.680.500.32

*Note: Yields for the mono-azide are isolated yields after silica gel chromatography. Rf values are recorded in 100% EtOAc on normal-phase silica TLC plates.

References

  • Title : Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery Source : PMC (nih.gov) URL :[Link]

  • Title : Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation Source : MDPI (mdpi.com) URL :[Link]

  • Title : Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives Source : PMC (nih.gov) URL :[Link]

  • Title : Poly(ethylene glycol)-Based Open-Channel Blockers for the Acetylcholine Receptor (Thesis containing NMR characterizations of PEG-azides) Source : DSpace@MIT URL :[Link]

Sources

Application Note: Solvent Selection and Optimization for Triethylene Glycol Dimethanesulfonate Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Nucleophilic Substitution (SN2), PEGylation, Macrocyclization, Solvent Kinetics

Introduction: The Electrophilic Nature of TEG Dimesylate

Triethylene glycol dimethanesulfonate (TEG dimesylate) is a highly versatile, bifunctional PEG3 crosslinker widely utilized in the synthesis of crown ethers, lariat ethers, polymeric dyes, and targeted drug-conjugates [1]. As an electrophile, it undergoes bimolecular nucleophilic substitution (SN2) when reacted with nucleophiles such as amines, thiolates, and alkoxides.

However, the success of TEG dimesylate coupling is notoriously dependent on the reaction environment. Because the mesylate (-OMs) is an excellent leaving group, the reaction is highly sensitive to solvent polarity, base solubility, and reactant concentration. Poor solvent selection frequently leads to premature precipitation of the dimesylate, competitive elimination reactions, or uncontrolled polymerization rather than the desired discrete coupling or macrocyclization [2]. This guide details the mechanistic causality behind solvent selection and provides self-validating protocols for both linear PEGylation and cyclic ether synthesis.

Mechanistic Drivers: Why Solvent Dictates the Pathway

In SN2 reactions involving TEG dimesylate, the solvent does not merely dissolve the reactants; it actively participates in the transition state energetics.

The "Naked Anion" Effect

Protic solvents (like ethanol or water) hydrogen-bond tightly to anionic nucleophiles, creating a bulky solvation shell that drastically reduces nucleophilicity. To achieve high yields with TEG dimesylate, polar aprotic solvents are mandatory. Solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) strongly solvate the counter-cations (e.g., K⁺, Cs⁺) but leave the nucleophilic anion "naked" and highly reactive.

Concentration and the Precipitation Paradox

A common failure point in TEG dimesylate couplings is the sudden precipitation of the reagent upon addition to the reaction mixture. This occurs when the dimesylate forms an insoluble complex with the base or when the solvent cannot maintain the solubility of the transient mono-substituted intermediate [2].

  • Causality-Driven Solution: If precipitation occurs in standard forward-addition (adding dimesylate to the nucleophile/base mixture), switching to a reverse-addition protocol (adding the nucleophile to a heated solution of TEG dimesylate and base) often resolves the kinetic bottleneck by maintaining a constant excess of the solvated electrophile.

SN2_Mechanism Nuc Nucleophile (e.g., Alkoxide/Amine) TS Transition State [Nuc···TEG···OMs]‡ Nuc->TS Attacks electrophilic carbon TEG TEG Dimesylate (Electrophile) TEG->TS Provides leaving group Solvent Polar Aprotic Solvent (DMF / MeCN) Solvent->Nuc Solvates cation, leaves anion 'naked' Solvent->TS Stabilizes charge distribution Product Coupled Product (PEGylated / Macrocycle) TS->Product Bond formation LG Leaving Group (Mesylate Anion) TS->LG Bond cleavage

Figure 1: SN2 reaction pathway of TEG dimesylate coupling and the stabilizing role of polar aprotic solvents.

Solvent Selection Matrix

To standardize experimental design, the quantitative parameters of the most effective solvents for TEG dimesylate couplings are summarized below. The choice of solvent must align with the intended structural outcome (linear vs. cyclic).

SolventDielectric Constant (ε)Boiling Point (°C)Recommended Base SystemPrimary Application & Causality
DMF 36.7153K₂CO₃, Cs₂CO₃, NaHLinear PEGylation / Polymeric Dyes: High polarity stabilizes acyclic transition states. Excellent for dissolving complex drug payloads [3].
Acetonitrile 37.582K₂CO₃, Cs₂CO₃Macrocyclization (Crown Ethers): Lower boiling point allows for easy removal. Ideal for the "Cesium Effect" in templated ring closures [4].
THF 7.566NaH, KOtBuAlkoxide Couplings: Lower polarity requires stronger bases. Prone to TEG dimesylate precipitation if added too rapidly at low temps.
DMSO 46.7189K₂CO₃, DIPEAHighly Polar Substrates: Used when reactants are insoluble in DMF. Requires rigorous aqueous workup or lyophilization to remove.

Self-Validating Experimental Protocols

Protocol A: Linear PEGylation via Reverse Addition (DMF)

Designed for coupling TEG dimesylate to complex amines or phenols where poly-alkylation is a risk.

Rationale: By adding the nucleophile slowly to an excess of TEG dimesylate, we kinetically favor mono-substitution and prevent the precipitation of the dimesylate that often plagues forward-addition methods [2].

  • System Setup: In an oven-dried 100 mL round-bottom flask under N₂, dissolve TEG dimesylate (3.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Activation: Add anhydrous K₂CO₃ (4.0 eq). Validation Check: The suspension should stir freely without clumping. Heat the mixture to 60°C.

  • Reverse Dropwise Addition: Dissolve the nucleophile (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise via an addition funnel over 2 hours to the heated dimesylate solution.

  • Reaction Monitoring: Stir at 60°C for 12 hours. Validation Check: Monitor via LC-MS. The disappearance of the nucleophile mass and the appearance of the mono-mesylated PEG3 intermediate [M+H]⁺ indicates successful first-stage coupling.

  • Workup: Cool to room temperature. Quench with ice water (3x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Macrocyclization of Crown Ethers (Acetonitrile)

Based on Pedersen’s classical method, optimized with the Cesium Effect for high-yield cyclization [4].

Rationale: Intramolecular cyclization competes with intermolecular polymerization. To favor the ring closure, high dilution conditions are strictly enforced. Cs₂CO₃ is used in MeCN because the large, highly polarizable Cs⁺ ion acts as a template, pre-organizing the acyclic polyether around the metal center before the SN2 attack closes the ring [4].

  • High Dilution Setup: In a 500 mL 3-neck flask equipped with a reflux condenser, suspend Cs₂CO₃ (2.5 eq) in 250 mL of anhydrous Acetonitrile. Bring to a vigorous reflux (82°C).

  • Simultaneous Addition: Dissolve the diol/diphenol (1.0 eq) and TEG dimesylate (1.0 eq) in 50 mL of Acetonitrile.

  • Syringe Pump Delivery: Inject the reactant mixture into the refluxing Cs₂CO₃ suspension at a rate of 2 mL/hour. Validation Check: The slow addition ensures the steady-state concentration of unreacted monomers remains extremely low (<0.005 M), physically preventing polymer chain growth.

  • Completion: After addition is complete, reflux for an additional 24 hours. Validation Check: TLC (Alumina, 5% MeOH in DCM) should show a single major spot with a higher R_f than the starting diol, indicating the loss of the polar hydroxyl groups.

  • Isolation: Filter the reaction hot to remove cesium salts. Concentrate the filtrate. Purify the resulting oil via column chromatography.

Workflow Setup 1. Reaction Setup Dry Solvent + Base + Nucleophile Temp 2. Temperature Control Heat to 60-80°C (MeCN/DMF) Setup->Temp Addition 3. Dropwise Addition TEG Dimesylate in Solvent (High Dilution) Temp->Addition Prevents precipitation Reaction 4. SN2 Coupling Monitor via TLC/LC-MS Addition->Reaction Controls kinetics Workup 5. Workup Quench, Filter Salts, Extract Reaction->Workup Upon completion Purification 6. Purification Column Chromatography / Precipitation Workup->Purification

Figure 2: Step-by-step experimental workflow for TEG dimesylate coupling under high dilution.

Conclusion

The successful coupling of this compound is dictated by the precise control of SN2 kinetics through solvent selection. DMF provides the necessary polarity for difficult linear couplings and complex dyes, while Acetonitrile, paired with a templating ion like Cesium, provides the ideal environment for macrocyclization. By understanding the causality behind reagent precipitation and the necessity of high dilution, researchers can design self-validating workflows that maximize yield and purity.

References

  • Goswami, L., et al. (2024). Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Wisconsin Research Repository. (2017). Synthesis of Quinolones for Inhibition of the β-Barrel Assembly Machine in Gram Negative Bacteria Part II. (Detailed analysis of TEG dimesylate precipitation and reverse addition protocols). Available at: [Link]

  • Google Patents. (2000). Process for preparing light-absorbing polymer compositions (Patent No. CN1245516A). (Details DMF/K₂CO₃ solvent systems for TEG dimesylate coupling).
  • Hanes, R. E., Jr. (1999). New Syntheses of Crown and Proton-Ionizable Lariat Ethers. (Doctoral dissertation, Texas Tech University). (Comprehensive mechanistic breakdown of the Cesium effect and Acetonitrile macrocyclization). Available at:[Link]

Application Note: Industrial Scale-Up Synthesis of Triethylene Glycol Di(methanesulfonate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triethylene glycol di(methanesulfonate) (TEG-dimesylate) is a critical bifunctional electrophile used extensively in the synthesis of Antibody-Drug Conjugates (ADCs), PROTAC linkers, and lipid nanoparticles.[] While laboratory synthesis is trivial, industrial scale-up presents three distinct challenges: exotherm management during sulfonyl chloride addition, scavenging of genotoxic impurities (GTIs) , and hydrolytic stability during workup.[]

This guide details a robust, scalable protocol for synthesizing high-purity (>98%) TEG-dimesylate. Unlike standard academic preparations, this workflow prioritizes Heat Transfer Efficiency (HTE) and Genotoxic Impurity Purge Factors , ensuring compliance with ICH M7 guidelines for alkyl mesylates.

Process Chemistry & Critical Parameters[1][2][3][4]

The Reaction Mechanism

The reaction follows a standard nucleophilic substitution (


-like) pathway where the hydroxyl groups of triethylene glycol (TEG) attack the sulfur of methanesulfonyl chloride (MsCl). A tertiary amine base (Triethylamine, TEA) is required to neutralize the generated HCl and drive the equilibrium.


Critical Process Parameters (CPPs)
ParameterSetpointCausality & Impact
Water Content (KF) < 0.1% w/wCritical. Water competes with TEG for MsCl, forming Methanesulfonic acid (MsOH).[] This consumes reagent and complicates pH control. Action: Azeotropic dry TEG if KF > 0.1%.
Reaction Temp 0°C – 5°CSelectivity. Higher temperatures (>15°C) promote elimination side reactions and color degradation.[]
MsCl Addition Rate

Safety. The reaction is highly exothermic. Addition rate must be slave to the cooling jacket capacity to prevent thermal runaway.
Stoichiometry 2.2 – 2.5 eq MsClConversion. Excess MsCl ensures complete conversion of the mono-mesylate intermediate.[] Residual MsCl is easier to purge than mono-mesylate.[]

Safety & Genotoxicity Strategy (E-E-A-T)

Handling Methanesulfonyl Chloride (MsCl)

MsCl is a lachrymator and highly corrosive.[2] On scale, the primary risk is pressure buildup if water enters the reactor, generating HCl gas instantaneously.

  • Engineering Control: All vessels must be nitrogen-inerted.[] Scrubber systems (NaOH) must be active to catch HCl off-gassing.[]

Control of Genotoxic Impurities (GTIs)

Alkyl mesylates are potential mutagens. Regulatory bodies (EMA/FDA) require strict control.[]

  • The Risk: Residual MsCl and the product itself are alkylating agents.

  • The Strategy: We utilize a "Reactive Quench" followed by a "Hydrolytic Wash" .

    • Quench: Residual MsCl is quenched with water/bicarb.[]

    • Purge: The process relies on the high solubility of Mesylate salts in water vs. the product in DCM.

Detailed Experimental Protocol

Scale: 1.0 kg Input (TEG) | Expected Yield: ~2.1 kg (95%) | Reactor: 20L Jacketed Glass Reactor

Phase 1: Preparation & Charging
  • Setup: Equip reactor with overhead stirrer, internal temperature probe, dropping funnel (or dosing pump), and nitrogen inlet. Connect vent to a caustic scrubber.[]

  • Solvent Charge: Charge Dichloromethane (DCM) (10 L, 10 vol relative to TEG).

    • Note: DCM is preferred over Toluene due to the high polarity of TEG. If "Green" solvents are required, 2-Methyltetrahydrofuran (2-MeTHF) is a viable substitute, though workup phase cuts will differ.[]

  • Substrate Charge: Add Triethylene Glycol (TEG) (1.0 kg, 6.66 mol). Stir at 200 RPM.

  • Base Charge: Add Triethylamine (TEA) (2.02 kg, 20.0 mol, 3.0 eq).

    • Observation: The solution should be clear and colorless.

  • Cooling: Circulate glycol/water in jacket to cool batch to 0°C .

Phase 2: Reaction (The Exotherm)
  • MsCl Addition: Begin addition of Methanesulfonyl Chloride (MsCl) (1.68 kg, 14.65 mol, 2.2 eq).

    • CRITICAL: Control addition rate to maintain internal temperature < 10°C .

    • Timeframe: Typically 2–4 hours on this scale.[]

    • Visual: Massive precipitation of Triethylamine Hydrochloride (

      
      ) will occur.[] The slurry will thicken significantly. Increase agitation speed if necessary to maintain mixing.
      
  • Post-Reaction: Once addition is complete, allow batch to warm to 20°C and stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC/TLC. Target: < 0.5% Mono-mesylate.

Phase 3: Workup & Purification[5]
  • Quench: Cool back to 10°C. Slowly add Water (5 L).

    • Exotherm Warning: Hydrolysis of excess MsCl releases heat.[]

  • Phase Separation: Agitate for 15 mins, then settle.

    • Top Layer: Aqueous (contains

      
      , excess MsOH). Discard. 
      
    • Bottom Layer: Product in DCM.[] Retain.

  • Acid Wash: Wash organic layer with 1M HCl (5 L).[]

    • Purpose: Removes residual Triethylamine.[]

  • Bicarbonate Wash: Wash organic layer with 5% NaHCO₃ (5 L).[]

    • Purpose: Neutralizes any acid and ensures complete hydrolysis of residual MsCl.

  • Brine Wash: Wash with Saturated Brine (5 L) to remove entrained water.[]

  • Drying: Dry organics over anhydrous

    
     (or circulate through a molecular sieve cartridge). Filter.
    
Phase 4: Isolation
  • Concentration: Concentrate under vacuum (Rotovap or Wiped Film Evaporator).

    • Bath Temp: < 45°C. Warning: Sulfonates can decompose at high heat.[]

  • Final Polish: The product is typically a colorless to pale yellow oil.[] If crystallization occurs (rare, MP is low), it can be recrystallized from Ethanol/Hexane, but usually, it is used as the neat oil.

Process Visualization

Impurity Fate Mapping

This diagram illustrates how the critical impurities are purged from the system, validating the safety of the protocol.

G Start Crude Reaction Mixture (TEG-DiMs, Mono-Ms, MsCl, TEA-HCl) Quench 1. Water Quench (Hydrolysis) Start->Quench AcidWash 2. HCl Wash (Protonation) Quench->AcidWash Organic Phase Waste1 Aqueous Waste: TEA-HCl, MsOH Quench->Waste1 Removes Bulk Salts BaseWash 3. NaHCO3 Wash (Neutralization) AcidWash->BaseWash Organic Phase Waste2 Aqueous Waste: Residual TEA AcidWash->Waste2 Removes Base Waste3 Aqueous Waste: Trace Acid/Salts BaseWash->Waste3 Polishing Product Final Product: TEG-Dimesylate (>98% Purity) BaseWash->Product Concentration

Figure 1: Impurity purge strategy demonstrating the removal of reactive byproducts via sequential aqueous washes.[]

Analytical Specifications (QC)

TestMethodSpecification
Appearance VisualColorless to pale yellow viscous oil
Identification 1H NMR (CDCl3)

3.08 (s, 6H, -CH3), 3.6-3.8 (m, 8H), 4.3-4.4 (m, 4H)
Assay HPLC (UV/RI)> 98.0%
Mono-Mesylate HPLC< 0.5%
Residual MsCl GC-MS< 10 ppm (GTI Limit)
Water Content KF Titration< 0.1%

Troubleshooting Guide

Issue: High levels of Mono-mesylate (>2%) []

  • Cause: Insufficient MsCl charged or high water content in TEG (water consumed the MsCl).

  • Fix: Check KF of starting material.[] If reaction is stalled, add 0.2 eq additional MsCl and stir for 1 hour.

Issue: Dark/Brown Product

  • Cause: Exotherm was not controlled (Temp > 15°C) or TEA quality is poor.

  • Fix: Ensure strict T < 10°C during addition.[] Use fresh, colorless TEA. Pass final oil through a silica plug or activated carbon filter to decolorize.[]

Issue: Product Solidifies Unexpectedly

  • Cause: High purity TEG-dimesylate can crystallize if stored cold (MP is approx -5 to +10°C depending on purity).[]

  • Fix: Gently warm to 30°C to melt.[] This is actually a sign of high purity.

References

  • Sigma-Aldrich. Triethylene glycol dimethanesulfonate Product Specification & Safety Data Sheet.[]Link

  • BOC Sciences. this compound Properties and Applications.[]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.Link

  • Snodin, D.J. (2006).[] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. Link

  • Teasdale, A. (2013).[] "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development. Link[]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of triethylene glycol dimethanesulfonate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide acts as a specialized Technical Support Center for researchers working with Triethylene Glycol Dimethanesulfonate (TEG-dimesylate). It is structured to provide immediate, actionable protocols followed by deep mechanistic insights.

Topic: Preventing Hydrolysis of this compound in Aqueous Buffers Ticket ID: TEG-MS-STAB-001 Status: Resolved / Guide Published Support Level: Senior Application Scientist

🚨 PART 1: EMERGENCY PROTOCOL (Read This First)

If you are currently planning an experiment or have a reaction in progress, follow these Golden Rules to prevent immediate reagent degradation.

ParameterCritical SettingWhy?
Temperature 4°C (Ice Bath) Hydrolysis rates drop ~2-3x for every 10°C decrease.
pH Window 4.5 – 6.0 Mesylates are most stable in slightly acidic conditions. Hydrolysis accelerates exponentially at pH > 7.5.
Buffer Type Non-Nucleophilic Only USE: Acetate, Citrate, Phosphate.AVOID: Tris, Glycine, primary/secondary amines (these react with the mesylate).
Solvent Anhydrous DMSO/DMF Prepare stock solutions in organic solvent. Only introduce to water at the final moment.

🔬 PART 2: MECHANISTIC INSIGHT (The "Why")

To troubleshoot effectively, you must understand the enemy: Nucleophilic Substitution.

TEG-dimesylate contains two methanesulfonate (mesylate) functional groups. The mesylate anion (


) is an excellent leaving group.[1] In aqueous buffers, two destructive pathways compete with your desired crosslinking reaction:
  • Hydrolysis (The Water Attack): Water molecules attack the electrophilic carbon adjacent to the oxygen, displacing the mesylate. This generates an alcohol (inactive) and methanesulfonic acid (lowers pH).

  • Aminolysis (The Buffer Attack): If you use a buffer with a nucleophilic amine (e.g., Tris), the buffer itself attacks the mesylate, permanently capping your linker and neutralizing its reactivity.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways you must manage.

G TEG TEG-Dimesylate (Active Reagent) Mono Mono-Mesylate (Half-Dead) TEG->Mono Slow (pH < 6) TEG->Mono Fast (pH > 7.5) Adduct Buffer-Adduct (Dead End) TEG->Adduct Reaction with Amine Buffer MSA Methanesulfonic Acid (Byproduct) TEG->MSA Leaving Group Water H₂O / OH⁻ (Hydrolysis) Amine Tris / Glycine (Aminolysis) Dead TEG-Diol (Inactive) Mono->Dead Hydrolysis Mono->MSA

Figure 1: Competing degradation pathways. Note that amine buffers (Aminolysis) and high pH (Hydrolysis) both rapidly deactivate the reagent.

🛠️ PART 3: STANDARD OPERATING PROCEDURES (SOPs)

SOP-01: Buffer Selection Guide

Objective: Choose a buffering system that maintains pH without reacting with the mesylate.

Buffer SystempH RangeSuitabilityNotes
Sodium Acetate 3.6 – 5.6Excellent Non-nucleophilic. Ideal for storage or quenching.
Sodium Citrate 3.0 – 6.2Excellent Non-nucleophilic. Good buffering capacity.
Phosphate (PBS) 5.8 – 8.0Good Safe at neutral pH. Caution: Phosphate is weakly nucleophilic at very high concentrations (>100mM), but generally safe for short durations.
MES 5.5 – 6.7Acceptable A tertiary amine (Good's buffer). Sterically hindered, so reaction is slow, but Acetate/Citrate are safer.
HEPES 6.8 – 8.2Caution Tertiary amine. Use only if pH > 6.5 is strictly required. Keep cold.
Tris / Glycine AnyFORBIDDEN Primary amines will rapidly destroy the reagent via alkylation.
SOP-02: Preparation & Handling Workflow

Objective: Minimize aqueous exposure time.

  • Dry Stock Preparation:

    • Dissolve TEG-dimesylate in anhydrous DMSO or DMAc (Dimethylacetamide).

    • Concentration: 10–50 mM is typical.

    • Storage: Aliquot and store at -20°C with desiccant. Stable for months in this state.

  • The "Just-in-Time" Dilution:

    • Do not pre-dilute in aqueous buffer.

    • Add the DMSO stock directly to your reaction vessel containing the protein/target in the appropriate buffer (e.g., Citrate pH 5.5).

    • Mix immediately by gentle inversion.

  • Quenching (Optional but Recommended):

    • If the reaction must be stopped precisely, add a large excess of a nucleophile (e.g., Cysteine or Glycine) after the desired reaction time, or rapidly lower pH to < 3.

❓ PART 4: TROUBLESHOOTING & FAQs

Q1: My crosslinking efficiency is lower than expected. Is the reagent bad?

Diagnosis: Likely hydrolysis occurred before the reaction could complete. Solution:

  • Check pH: Was the reaction pH > 7.5? If so, the half-life of the mesylate drops to minutes. Lower pH to 6.0 if your protein tolerates it.

  • Check Protocol: Did you dilute the reagent in buffer and let it sit on the bench? Never do this. Add the organic stock directly to the reaction.

  • Check Stock: Verify the DMSO stock is anhydrous. Water contamination in DMSO is a silent killer. Use molecular sieves in your DMSO bottle.

Q2: Can I use PBS (Phosphate Buffered Saline)?

Answer: Yes, but with caveats. Phosphate is generally safe, but ensure the pH is not drifting alkaline. Standard PBS is pH 7.4. If possible, adjust PBS to pH 6.5 for the conjugation step. This provides a "safety window" where the amino groups on your target protein (pK_a ~10 for Lysine, but reactive as free base) are less reactive, but the hydrolysis is significantly slower. You balance reactivity vs. stability.

Q3: I see a precipitate forming when I add the stock to the buffer.

Answer: This is likely a solubility issue, not hydrolysis. TEG-dimesylate is moderately hydrophobic.

  • Fix: Ensure your final DMSO concentration is 5–10% (v/v) to aid solubility.

  • Fix: Add the stock slowly while vortexing (if protein tolerates) to prevent local high concentrations.

Q4: How long does the reagent last in water? (Half-Life Estimation)

While specific data for TEG-dimesylate is rare, we can extrapolate from primary alkyl mesylates (e.g., Busulfan):

  • pH 7.0, 37°C:

    
     1–2 hours.
    
  • pH 7.0, 4°C:

    
     10–20 hours.
    
  • pH 5.0, 4°C:

    
     Days.
    
  • Takeaway: You have plenty of time at 4°C/pH 5, but you are racing the clock at 37°C/pH 7.5.

📉 PART 5: DECISION LOGIC

Use this flowchart to validate your experimental setup before starting.

G Start Start Experiment CheckBuffer Check Buffer Composition Start->CheckBuffer IsAmine Contains Primary/Secondary Amines? (Tris, Glycine) CheckBuffer->IsAmine Yes Yes IsAmine->Yes Yes No No IsAmine->No No SwitchBuffer STOP: Switch to Phosphate, Citrate, or Acetate CheckPH Check pH Level HighPH pH > 7.5 CheckPH->HighPH MedPH pH 6.0 - 7.5 CheckPH->MedPH LowPH pH < 6.0 CheckPH->LowPH ActionHigh Risk of Hydrolysis: Work Fast / Cool to 4°C HighPH->ActionHigh ActionMed Standard Condition: Monitor Time MedPH->ActionMed ActionLow Stable Zone: Preferred for Handling LowPH->ActionLow Yes->SwitchBuffer No->CheckPH

Figure 2: Experimental decision tree for buffer and pH selection.

📚 References

  • National Institutes of Health (NIH). (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? (Discusses hydrolysis kinetics of alkyl mesylates). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Properties and Reactivity. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024).[2] Evaluation of the Suitability of pH Buffers in Biological Studies. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2003). Stability of Colistin Methanesulfonate in Aqueous Media (Proxy data for sulfomethyl hydrolysis). Retrieved from [Link]

Sources

Removing unreacted PEG-OH impurities from mesylate synthesis products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PEGylation and Bioconjugation Workflows. This guide is designed for researchers and drug development professionals dealing with one of the most persistent bottlenecks in polymer chemistry: isolating high-purity poly(ethylene glycol) mesylate (PEG-OMs) from unreacted PEG-OH precursors.

Workflow & Logic Overview

The transition from a hydroxyl-terminated PEG to a mesylate-terminated PEG is a foundational step for downstream functionalization (e.g., azidation, amination)[1]. However, because PEG-OH and PEG-OMs share the exact same polymeric backbone and differ only by a small end-group, their macroscopic physical properties are nearly identical. The diagram below outlines the logical decision tree for achieving >99% purity.

G Start Starting Material PEG-OH Reaction Mesylation Reaction (MsCl, TEA, Anhydrous DCM) Start->Reaction Crude Crude Product (PEG-OMs + Trace PEG-OH) Reaction->Crude NMR 1H-NMR Analysis Check Conversion Crude->NMR Precipitation Ether Precipitation (Removes Salts & MsCl) NMR->Precipitation > 99% Conversion Scavenge Chemical Scavenging (Succinic Anhydride + DMAP) NMR->Scavenge < 99% Conversion Pure High-Purity PEG-OMs (Ready for Downstream) Precipitation->Pure IEX Anion Exchange Chromatography (Retains PEG-COOH) Scavenge->IEX IEX->Pure Elute Flow-Through

Figure 1: Decision matrix and workflow for PEG-mesylation synthesis and PEG-OH impurity removal.

Frequently Asked Questions (Troubleshooting)

Q: Why does standard ether precipitation fail to remove unreacted PEG-OH? A: Precipitation relies on macroscopic differences in solubility. Because PEG-OH and PEG-OMs share an identical poly(ethylene oxide) backbone, their solubility profiles in cold diethyl ether or isopropanol are virtually indistinguishable[2]. Precipitation is highly effective at removing small-molecule byproducts (like triethylamine hydrochloride salts and excess methanesulfonyl chloride) but will co-precipitate both polymer species[3].

Q: Can I use Size Exclusion Chromatography (SEC) to separate them? A: No. SEC separates molecules based on their hydrodynamic radius. The addition of a mesyl group (95 Da) to a PEG chain (typically 2,000 to 40,000 Da) does not meaningfully alter the polymer's hydrodynamic volume[]. Both species will elute in the exact same fraction.

Q: What is the most scientifically sound approach to handling PEG-OH impurities? A: Prevention is vastly superior to remediation. The most effective strategy is to drive the initial mesylation reaction to absolute completion (>99% conversion)[3]. This is achieved by using strictly anhydrous conditions, as trace water will hydrolyze methanesulfonyl chloride (MsCl) into methanesulfonic acid, consuming your reagent and halting the conversion of PEG-OH[2].

Q: I have 5% unreacted PEG-OH remaining in my product, and I cannot discard the batch. How do I remove it? A: You must employ a chemical scavenging strategy. Since both PEG-OH and PEG-OMs are neutrally charged, standard Ion Exchange Chromatography (IEX) will not work[]. However, by reacting the crude mixture with a cyclic anhydride (such as succinic anhydride), you selectively convert the unreacted hydroxyl groups into carboxylic acids (PEG-COOH). The mesylate end-groups remain unaffected. You can then pass the mixture through an anion-exchange column; the negatively charged PEG-COOH will bind to the resin, while the neutral PEG-OMs will pass cleanly through the flow-through[].

Data Presentation: Optimization & Purification Metrics

Table 1: Quantitative Reaction Parameters for >99% Mesylation Conversion To prevent the need for complex downstream purification, adhere to the following stoichiometric ratios based on the molecular weight of the starting PEG-OH.

PEG-OH Molecular WeightMsCl EquivalentsTEA EquivalentsReaction Time (0°C to RT)Expected Conversion
< 2,000 Da2.0x2.5x4 Hours> 99%
5,000 Da3.0x3.5x8 Hours> 99%
10,000 Da5.0x6.0x12 Hours> 98%
20,000+ Da8.0x10.0x24 Hours~ 95 - 98%

Table 2: Comparison of Purification Strategies for PEG-OH Removal

Purification MethodMechanism of SeparationEfficiency for PEG-OH RemovalScalabilityCost / Effort
Ether Precipitation Differential solubilityPoor (Co-precipitates)HighLow
Size Exclusion (SEC) Hydrodynamic radiusPoor (Identical sizes)LowHigh
Reverse Phase (RP-HPLC) HydrophobicityModerate (Analytical only)Very LowVery High
Scavenging + IEX Induced charge differentialExcellent (>99% pure)ModerateModerate

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis of PEG-Mesylate (Prevention)

This protocol utilizes a self-validating NMR checkpoint to ensure complete conversion before proceeding to downstream steps.

  • Azeotropic Drying: Dissolve PEG-OH in anhydrous toluene and evaporate under reduced pressure at 50°C to remove trace water. Repeat twice.

  • Solvation: Dissolve the dried PEG-OH in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of PEG) under an argon or nitrogen atmosphere[5].

  • Base Addition: Add Triethylamine (TEA) according to the equivalents in Table 1. Cool the reaction flask to 0°C in an ice bath[3].

  • Activation: Add Methanesulfonyl chloride (MsCl) dropwise over 30 minutes to prevent exothermic side reactions[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for the duration specified in Table 1.

  • Self-Validation (1H-NMR Checkpoint): Withdraw a 50 µL aliquot, dry it, and dissolve in CDCl3. Run a quick 1H-NMR.

    • Causality Check: Look for the appearance of the mesylate methyl protons at δ 3.08 - 3.12 ppm [6]. Compare the integration of this peak (3H) against the terminal methoxy peak (δ 3.38 ppm, 3H) if using mPEG. If the ratio is < 0.98, add 1.0 extra equivalent of MsCl/TEA and stir for 4 more hours.

  • Precipitation: Once validated, concentrate the DCM to a viscous syrup and precipitate dropwise into 10 volumes of vigorously stirred, ice-cold diethyl ether[3]. Filter and dry under vacuum.

Protocol B: Chemical Scavenging & IEX Removal of Trace PEG-OH (Remediation)

Use this protocol if Protocol A yields < 95% conversion and the impurity must be removed.

  • Derivatization: Dissolve the crude PEG mixture (containing PEG-OMs and unreacted PEG-OH) in anhydrous DCM.

  • Scavenging: Add 10 equivalents of Succinic Anhydride and 10 equivalents of 4-Dimethylaminopyridine (DMAP) relative to the calculated molar amount of unreacted PEG-OH. Stir at room temperature for 12 hours.

    • Mechanistic Note: The anhydride selectively reacts with the residual hydroxyl groups, opening the ring and leaving a terminal carboxylic acid (PEG-COOH). The mesylate groups are completely inert to these conditions.

  • Solvent Exchange: Evaporate the DCM and redissolve the polymer mixture in 10 mM Tris-HCl buffer (pH 8.0).

  • Ion Exchange Chromatography (IEX): Load the solution onto a strong anion-exchange resin (e.g., Q-Sepharose) pre-equilibrated with the same buffer[].

  • Elution & Recovery: Wash the column with the binding buffer. The neutral PEG-OMs will not interact with the positively charged resin and will elute immediately in the flow-through[]. The negatively charged PEG-COOH scavenger product remains bound to the column.

  • Final Extraction: Extract the flow-through with DCM, dry over anhydrous MgSO4, concentrate, and precipitate into cold diethyl ether to recover the ultra-pure PEG-OMs.

References

  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI.[Link]

  • National Institutes of Health (PMC). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. NIH.[Link]

  • National Institutes of Health (PMC). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. NIH.[Link]

  • AWS / Supporting Information. Water Soluble Nanoparticles from PEG based Cationic Hyperbranched Polymer. AWS.[Link]

Sources

Storage conditions to prevent degradation of PEG dimesylates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimal Storage, Handling, and Stability Assessment for Researchers

Welcome to the Technical Support Center for PEG Dimesylates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of these critical reagents. Improper storage and handling can lead to loss of reactivity, failed conjugations, and inconsistent experimental results.[1] This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure the integrity of your PEG dimesylates and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid PEG dimesylates?

Proper storage is the first and most critical step in preventing degradation. The mesylate groups are susceptible to hydrolysis, and the polyethylene glycol backbone can undergo oxidation.[2][3]

For long-term stability, solid PEG dimesylates should be stored under the following conditions:

  • Temperature: ≤ -15°C. Low temperatures slow down the rate of all potential degradation reactions.[4]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[4] This displaces oxygen and moisture, minimizing oxidative degradation of the PEG backbone and hydrolysis of the mesylate esters.

  • Light: In the dark. PEG derivatives can be sensitive to light.[4]

  • Moisture: With a desiccant in a tightly sealed container.[4] Mesylate esters are potent electrophiles and will react with water, leading to hydrolysis.[2][5]

A summary of these conditions is provided in the table below.

ParameterRecommended ConditionRationale
Temperature ≤ -15°CSlows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and contact with ambient moisture.[4]
Light In the darkPrevents light-induced degradation.[4]
Moisture Store with desiccantMinimizes hydrolysis of the sensitive mesylate groups.[2][5]
Q2: My PEGylation reaction yield is very low. Could my PEG dimesylate be degraded?

Yes, inactive or degraded PEG reagent is a common cause of low PEGylation yield.[1][6] The primary degradation pathway for PEG dimesylates is the hydrolysis of the sulfonate ester bond, which renders the reagent incapable of reacting with its intended target.

Mechanism: Hydrolysis of the Mesylate Ester

The sulfonate ester is a good leaving group. In the presence of water (a nucleophile), the sulfur atom is attacked, leading to the cleavage of the S-O bond and the formation of a PEG-alcohol and methanesulfonic acid. This reaction is irreversible and consumes the active reagent. Extreme pH conditions can accelerate this process.[7][8]

G cluster_0 Hydrolysis of PEG Dimesylate reagent R-O-SO₂CH₃ (PEG Dimesylate) products R-OH + HO-SO₂CH₃ (PEG Diol + Methanesulfonic Acid) reagent->products Nucleophilic Attack water H₂O (Water/Moisture) water->products Source of Nucleophile

Sources

Minimizing cyclization and aggregation during PEG linker synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges where researchers struggle with low yields during heterobifunctional PEG synthesis (due to intramolecular cyclization) or high molecular weight (HMW) species during protein conjugation (due to aggregation).

This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure monodisperse synthesis and stable conjugation.

Section 1: Troubleshooting Cyclization in PEG Synthesis

FAQ 1: Why does my heterobifunctional PEG synthesis keep yielding cyclic byproducts instead of linear chains? Causality: In dilute solutions, the entropic advantage of intramolecular reactions often outweighs intermolecular chain extension. If you are synthesizing a heterobifunctional PEG (e.g., Amine-PEG-Carboxyl) without strict orthogonal protection, the terminal amine will attack the activated carboxyl group on the same chain, forming a thermodynamically stable macrocycle. Solution: You must employ orthogonal protecting groups (e.g., Boc for amines, tBu for carboxyls) during chain elongation. Alternatively, modern synthetic routes utilize macrocyclic sulfates (MCS) as versatile precursors. Ring-opening of MCS allows for the highly efficient synthesis of monodisperse PEGs without the need for tedious chromatographic separation of cyclic byproducts 1.

FAQ 2: How can I scale up my PEG synthesis without increasing polydispersity or cyclic impurities? Causality: Traditional step-wise elongation at a large scale often suffers from incomplete reactions, leading to deletion sequences and polydispersity. Solution: Starting with a monodisperse PEG linker is the single most important factor for ensuring a homogeneous, reproducible product 2. If synthesizing in-house, utilize an iterative chain extension strategy using building blocks like octagol (EG8) or macrocyclic sulfates, which inherently prevent back-biting and cyclization during the elongation phase [[3]]().

Section 2: Troubleshooting Aggregation During PEGylation

FAQ 3: My PEGylated protein precipitates immediately upon adding the PEG reagent. What is causing this aggregation? Causality: Immediate aggregation usually indicates suboptimal reaction conditions that destabilize the protein, causing hydrophobic collapse. Furthermore, if you are using a bifunctional PEG linker by mistake, it will cross-link multiple protein molecules, forming insoluble networks 4. Even high-quality monofunctional PEGs can cause issues if they contain trace PEG diol impurities, which act as cross-linkers 4. Solution: Switch to a high-purity monofunctional PEG reagent. Lower the reaction temperature to 4°C to slow the reaction rate, favoring intramolecular modification over intermolecular cross-linking 4.

FAQ 4: Does the molecular weight of the PEG chain influence aggregation? Causality: Yes. PEGylation generally increases protein solubility and inhibits aggregation through steric shielding [[5]](). For instance, attaching a 5 to 20 kDa PEG to proteins like G-CSF dramatically improves stability by masking hydrophobic patches 6. However, if the PEG is excessively long or if the payload is highly hydrophobic, it can induce micelle formation or non-specific interactions 7. Solution: Systematically screen PEG molecular weights. If aggregation persists with long linear PEGs, consider switching to branched PEG architectures. Branched PEGs provide greater steric hindrance closer to the protein surface without the extended hydrodynamic radius that can sometimes entangle 8.

Section 3: Quantitative Data & Parameter Optimization

The following table summarizes the impact of key reaction parameters on both cyclization during synthesis and aggregation during conjugation.

ParameterImpact on Cyclization (Synthesis)Impact on Aggregation (Conjugation)Optimal Range / Recommendation
Concentration Low concentration favors cyclization due to entropic effects.High concentration favors aggregation due to molecular crowding.Synthesis: High conc. Conjugation: < 5 mg/mL 4.
Temperature High temp increases reaction rate but can degrade protecting groups.High temp exposes hydrophobic protein regions, driving aggregation.Synthesis: 20-50°C. Conjugation: 4°C 4.
PEG:Protein Ratio N/AHigh molar excess increases multi-PEGylation and aggregation risk.Screen 1:1 to 10:1 molar ratio 4.
Reagent Purity Diol impurities lead to polydispersity and deletion sequences.Diol impurities act as bifunctional linkers, causing cross-linking.Use >99% pure, monodisperse PEGs 2.

Section 4: Experimental Protocols

Protocol 1: Macrocyclic Sulfate (MCS) Ring-Opening for Monodisperse PEG Synthesis

Self-validating system: The absence of cyclic byproducts is validated by MALDI-TOF-MS showing a single distinct mass peak 1.

  • Preparation: Dissolve the oligo(ethylene glycol) precursor in anhydrous DMF.

  • Activation: Convert the terminal hydroxyls to a macrocyclic sulfate using thionyl chloride and ruthenium-catalyzed oxidation.

  • Ring-Opening: Introduce the desired nucleophile (e.g., azide or protected amine) to open the MCS ring. This step avoids group protection/activation cycles and strictly yields linear heterobifunctional PEGs [[1]]().

  • Hydrolysis: Hydrolyze the resulting intermediate in THF to yield the monodisperse PEG.

  • Validation: Analyze via MALDI-TOF-MS. A single mass peak confirms the absence of cyclic or deletion sequence impurities 1.

Protocol 2: Systematic Screening to Minimize Protein Aggregation

Self-validating system: SEC analysis will quantitatively confirm the reduction of High Molecular Weight (HMW) species 4.

  • Reagent Prep: Ensure the use of a >99% pure monofunctional PEG to prevent cross-linking 4.

  • Buffer Optimization: Prepare the protein at a low concentration (e.g., 1-2 mg/mL) in a buffer at pH 6.5-7.5. Lower pH targets the N-terminus selectively, reducing heterogeneous multi-PEGylation 4.

  • Gradual Addition: Cool the reaction to 4°C. Add the activated PEG reagent dropwise (step-wise) rather than in a single bulk addition to maintain a low instantaneous concentration 4.

  • Incubation & Quenching: Incubate with gentle mixing for 2 hours. Stop the reaction using a quenching solution (e.g., free amine buffer for NHS-PEGs) 4.

  • Validation: Run Size Exclusion Chromatography (SEC). Successful mitigation of aggregation is indicated by a monomeric conjugate peak and <5% HMW species 4.

Section 5: Visualizations

Dynamics Start PEG Synthesis & Conjugation Dilution High Dilution (Synthesis) Start->Dilution Concentration High Concentration (Conjugation) Start->Concentration Cyclization Intramolecular Cyclization Dilution->Cyclization Entropic favorability Aggregation Intermolecular Aggregation Concentration->Aggregation Molecular crowding Protect Orthogonal Protection & MCS Ring-Opening Cyclization->Protect Mitigation Strategy Cosolvent Gradual Addition & 4°C Incubation Aggregation->Cosolvent Mitigation Strategy Success1 Linear Monodisperse PEG Protect->Success1 Success2 Stable Monomeric Conjugate Cosolvent->Success2

Logical relationship between reaction conditions, failure modes (cyclization/aggregation), and solutions.

Workflow Step1 1. Reagent Prep (Monofunctional PEG) Step2 2. Buffer Setup (pH 6.5-7.5, 4°C) Step1->Step2 Step3 3. Gradual Addition (Dropwise mixing) Step2->Step3 Step4 4. SEC Analysis (Monitor HMW species) Step3->Step4 Step5 5. Quenching (Stop cross-linking) Step4->Step5

Step-by-step experimental workflow for systematically screening PEGylation conditions.

References[4] Title: Technical Support Center: Avoiding Protein Aggregation During PEGylation. Source: Benchchem. URL: https://benchchem.com[3] Title: (PDF) Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols). Source: ResearchGate. URL: https://researchgate.net[5] Title: PEGylation and its impact on the design of new... : Future Medicinal Chemistry. Source: Ovid. URL: https://ovid.com[2] Title: Supramolecular PEGylation of biopharmaceuticals. Source: PNAS. URL:https://pnas.org[6] Title: Common Pitfalls in PEG Linker Selection — and How to Avoid Them. Source: PurePEG. URL: https://purepeg.com[7] Title: Polyethylene Glycol (PEG) and Pegylation of Proteins. Source: Thermo Fisher Scientific. URL: https://thermofisher.com[1] Title: Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols). Source: Semantic Scholar. URL: https://semanticscholar.org[8] Title: Technical Support Center: Stability of Long-Chain PEG Linkers in Biological Assays. Source: Benchchem. URL:https://benchchem.com

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR of Triethylene Glycol Dimesylate vs. PEG-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of Triethylene Glycol (TEG-OH) to Triethylene Glycol Dimethanesulfonate (TEG-Dimesylate) is a critical activation step in the synthesis of bifunctional PEG linkers and antibody-drug conjugates (ADCs). 1H NMR spectroscopy is the gold standard for validating this transformation because it provides distinct, quantifiable signals for the leaving group introduction.

The Core Diagnostic: The reaction is confirmed by the downfield shift of the terminal methylene protons (


 to oxygen) from ~3.60 ppm  to 4.38 ppm  and the appearance of a sharp mesylate methyl singlet  at 3.08 ppm .

Structural Analysis & Reaction Logic

To interpret the NMR spectrum accurately, one must visualize the symmetry and electronic environment changes. The mesyl group (


) is highly electron-withdrawing, deshielding adjacent protons.
Reaction Scheme & Proton Labeling

The following diagram maps the proton environments before and after mesylation.

ReactionScheme cluster_legend Proton Environment Changes TEG Triethylene Glycol (Start) HO-CH₂(A)-CH₂(B)-O-CH₂(C)-... Product TEG-Dimesylate (End) MsO-CH₂(A')-CH₂(B')-O-CH₂(C)-... TEG->Product Mesylation Reagents MsCl, Et₃N DCM, 0°C Desc1 H(A): α-methylene (Next to OH) → Shifts Downfield Desc2 H(B): β-methylene → Slight Shift Desc3 Ms-CH₃: New Singlet Appears

Figure 1: Reaction pathway showing the electronic environment shift of the alpha-methylene protons upon mesylation.

Spectral Fingerprint Comparison

The following table details the characteristic shifts in CDCl3 (Chloroform-d).

Table 1: Comparative Chemical Shifts (CDCl3, 298 K)
Proton AssignmentLabelTEG-OH (Start)

(ppm)
TEG-Dimesylate (Product)

(ppm)
MultiplicityIntegration (Normalized)
Mesylate Methyl

Absent 3.08 Singlet (s)6H

-Methylene

3.60 - 3.72 (overlaps)4.38 Triplet (t)4H

-Methylene

3.60 - 3.72 (overlaps)3.76 Multiplet (m)4H
Backbone

3.653.64Singlet/Multiplet4H
Hydroxyl

2.5 - 3.0 (broad)*Absent Broad s0H

*Note: The OH peak in TEG-OH is concentration-dependent and may not be visible if the sample is wet or dilute.

Detailed Spectral Analysis[1][2]
1. The "Diagnostic Shift" (4.38 ppm)

In the starting material (PEG-OH), the terminal methylene protons (


 to the hydroxyl) resonate at ~3.6-3.7 ppm , often buried within the large backbone envelope. Upon reaction, the mesyl group's strong electron-withdrawing nature deshields these protons, pushing them downfield to 4.38 ppm .
  • Success Criteria: A clean triplet at 4.38 ppm.

  • Purity Check: Integration of this peak should match the backbone integration (4H vs 4H).

2. The "Confirmation Singlet" (3.08 ppm)

The methyl group of the mesylate functionality appears as a sharp, distinct singlet at 3.08 ppm .

  • Quantification: This peak is often used for molecular weight calculation or end-group determination.

  • Warning: Do not confuse this with the methyl protons of triethylamine hydrochloride (impurity), which appear as a triplet at 1.43 ppm and a quartet at 3.15 ppm.

3. The "Backbone" (3.64 ppm)

The internal ethylene glycol units are too far from the reaction center to experience significant shifting. They remain as a strong singlet (or tight multiplet) centered at 3.64 ppm .

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data that allows for accurate integration (critical for purity assessment), follow this strict protocol.

Reagents:

  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Workflow:

  • Drying (Critical): The TEG-Dimesylate must be dried under high vacuum (<1 mbar) for at least 4 hours to remove residual DCM or water. Water peaks (1.56 ppm in CDCl3) can broaden signals.

  • Massing: Weigh 10-15 mg of the product. Do not overload the tube; high viscosity leads to poor shimming.

  • Dissolution: Add 0.6 mL of CDCl3. Vortex until completely dissolved.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for impurity detection).

    • Relaxation Delay (d1): Set to 5 - 10 seconds . Reason: The mesylate methyl protons have long T1 relaxation times. Short delays will under-integrate this peak, leading to false low-purity calculations.

Troubleshooting & Impurity Analysis

Common synthesis byproducts often co-elute or remain trapped in the viscous oil. Use this decision tree to identify them.

ImpurityLogic Start Analyze Spectrum (0 - 5 ppm) Check438 Is peak at 4.38 ppm present? Start->Check438 Check308 Is singlet at 3.08 ppm present? Check438->Check308 Yes Fail Starting Material Only (Check Reagents) Check438->Fail No (Reaction Failed) ImpurityCheck Check for Impurities Check308->ImpurityCheck Yes (Product Formed) MsCl Peak at 3.61 ppm? (Mesyl Chloride) ImpurityCheck->MsCl TEA Quartet at 3.15 ppm? (TEA·HCl salt) ImpurityCheck->TEA MsOH Singlet at ~2.9 ppm? (Methanesulfonic Acid) ImpurityCheck->MsOH

Figure 2: Logic flow for spectral validation and impurity identification.

Common Impurities Table
ImpurityDiagnostic Peak (CDCl3)SourceRemoval Strategy
Mesyl Chloride (MsCl) Singlet @ 3.61 ppmExcess reagentHigh vacuum or bicarbonate wash.
Triethylamine HCl Quartet @ 3.15 ppm (J=7Hz)ByproductWater/Brine extraction.
Triethylamine (Free) Quartet @ 2.53 ppmExcess BaseAcid wash (dilute HCl).
Water Singlet @ 1.56 ppmWet solvent/sampleAzeotrope with toluene or dry longer.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link

  • Simpson, J. H. "Organic Structure Determination Using 2-D NMR Spectroscopy." Elsevier, 2008. (General reference for alpha-substituent effects).
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds," 7th Ed., John Wiley & Sons, 2005.
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Source for pure Triethylene Glycol spectra). Link

Sources

Comparative Guide: HPLC Strategies for Monitoring Triethylene Glycol Dimethanesulfonate (TGDMS) Stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for monitoring the stability of Triethylene Glycol Dimethanesulfonate (TGDMS) . It is designed for researchers and analytical scientists in drug development who require robust protocols for this critical cross-linking agent.

Executive Summary & Chemical Context

This compound (TGDMS) (CAS: 816-96-6), often referred to as Triglycol Dimesylate , is a bifunctional alkylating agent used as a cross-linker in antibody-drug conjugates (ADCs) and polymer synthesis. Its stability is critical; hydrolysis leads to the formation of Triethylene Glycol (TEG) and Methanesulfonic Acid (MSA) , potentially altering reaction stoichiometry or introducing genotoxic impurities (alkyl mesylates).

The Analytical Challenge: TGDMS lacks a strong UV chromophore. The methanesulfonate group possesses only weak absorbance in the low-UV region (200–210 nm), making standard HPLC-UV methods non-specific and insensitive. This guide compares three primary detection strategies—Direct UV , Charged Aerosol Detection (CAD) , and LC-MS/MS —and recommends a validated LC-MS/MS workflow for stability indicating assays.

Stability & Degradation Pathway

Understanding the analyte's fate is prerequisite to method selection. TGDMS degrades via hydrolysis of the sulfonate ester bonds.

degradation_pathway TGDMS TGDMS (Parent) Inter Mono-Mesylate Intermediate (Partial Hydrolysis) TGDMS->Inter + H2O - MSA MSA Methanesulfonic Acid (MSA) TGDMS->MSA Byproduct TEG Triethylene Glycol (TEG) Inter->TEG + H2O - MSA Inter->MSA Byproduct

Figure 1: Stepwise hydrolysis of TGDMS into TEG and Methanesulfonic Acid.

Methodological Landscape: Comparative Analysis

The following table contrasts the performance of available detection techniques for TGDMS stability monitoring.

FeatureMethod A: Low-Wavelength UV Method B: HPLC-CAD / ELSD Method C: LC-MS/MS (Recommended)
Detection Principle Absorbance at 200–210 nm (n-σ* transition).Light scattering of non-volatile particles.Mass-to-charge ratio (ESI Ionization).
Sensitivity (LOD) Low (High ppm range).Moderate (Low ppm range).High (ppb range).
Specificity Poor. Solvents and impurities also absorb at 200 nm.Moderate. Detects any non-volatile.Excellent. Distinguishes TGDMS from TEG/MSA by mass.
Gradient Compatibility Difficult.[1] Baseline drift is severe at 200 nm.Good (Inverse gradient compensation may be needed).Excellent.
Stability Suitability Only for high-concentration bulk assay.Good for "Mass Balance" (detects TEG & TGDMS).Best for Trace Degradants and definitive ID.
Expert Insight: Why Conventional UV Fails

While UV is the workhorse of QC labs, TGDMS presents a "blind spot." The methanesulfonyl group has negligible conjugation. Attempting to monitor stability at 210 nm often results in:

  • False Positives: Oxidized solvent impurities co-elute and absorb.

  • Poor Linearity: At the high concentrations required to see the peak, the detector may saturate or deviate from Beer's Law.

Recommendation: For rigorous stability profiling (monitoring <0.1% degradation), LC-MS/MS is the requisite standard. For bulk raw material assay where equipment cost is a constraint, HPLC-CAD is the superior alternative to UV.

Deep Dive Protocol: Stability-Indicating LC-MS/MS

This protocol is designed to simultaneously quantify TGDMS and its primary hydrolysis product, TEG. It utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) or Aqueous C18 approach, as the degradation products are highly polar.

A. Chromatographic Conditions[1][2][3][4][5]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters Atlantis dC18 (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: Standard C18 columns often fail to retain the polar TEG and MSA. The "dC18" or Biphenyl chemistries provide enhanced retention for polar analytes via aqueous stability and pi-pi interactions.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2–5 µL.

B. Mobile Phase & Gradient
  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

    • Note: Ammonium formate is essential for promoting ionization ([M+NH4]+ adducts) of the neutral TGDMS and TEG.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain Polar TEG/MSA)
2.05End Initial Hold
10.090Gradient Ramp (Elute TGDMS)
12.090Wash
12.15Re-equilibration
15.05End of Run
C. Mass Spectrometry Parameters (ESI)

TGDMS and TEG are best detected in Positive Mode as ammonium or sodium adducts. MSA is detected in Negative Mode .

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
TGDMS ESI (+)324.1 [M+NH4]+228.1 [Loss of MSA]2515
TEG ESI (+)168.1 [M+NH4]+124.1 [Loss of C2H4O]2012
MSA ESI (-)95.0 [M-H]-80.0 [SO3]-3020

Self-Validating Check: Ensure your system is clean. PEG contaminants from plasticware can interfere with TEG detection. Use glass vials only.

Stability Study Workflow

To rigorously validate the stability of TGDMS, follow this stress-testing workflow. This ensures the method is "stability-indicating" (i.e., can detect degradation when it occurs).

stability_workflow cluster_stress Stress Conditions (Forced Degradation) Start Start: TGDMS Sample Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxid Oxidation (3% H2O2) Start->Oxid Therm Thermal (60°C, 7 days) Start->Therm Analysis LC-MS/MS Analysis (Method described above) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Eval Data Evaluation: Mass Balance & Purity Analysis->Eval

Figure 2: Forced degradation workflow to validate the stability-indicating nature of the method.

Protocol Steps:
  • Preparation: Dissolve TGDMS in Acetonitrile (stock solution).

  • Stressing: Dilute aliquots into the stress media (Acid, Base, Peroxide).

  • Quenching: Neutralize acid/base samples immediately before analysis to prevent damage to the HPLC column.

  • Analysis: Inject onto the LC-MS system.

  • Criteria: The method is successful if it resolves the TGDMS peak from the appearing TEG and MSA peaks, and if the decrease in TGDMS area correlates with the increase in degradants (Mass Balance).

References

  • Analysis of Sulfonate Ester Genotoxic Impurities: Li, Z. et al. "Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography A, 2012.

  • Glycol Degradation Monitoring: Høisæter, K. et al. "Analytical tools for monitoring glycol degradation."[2][3] Results in Engineering, 2024.

  • Derivatization Strategies for Mesylates: Zhou, S. et al. "Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by HPLC-UV." Journal of Separation Science, 2017.

  • EPA Method for Glycols (LC-MS/MS): U.S. EPA Region 3.[4] "The Verification of a Method for Detecting and Quantifying Diethylene Glycol, Triethylene Glycol... by LC/MS/MS."

Sources

Comparing leaving group ability of mesylate vs tosylate in PEG linkers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and drug development, I frequently encounter a critical decision point in linker design: how to best activate the terminal hydroxyl groups of polyethylene glycol (PEG) for downstream coupling. While native PEG hydroxyls are stable, they are exceptionally poor leaving groups because the resulting hydroxide ion is a strong, unstable base[1].

To facilitate nucleophilic substitution (SN2) with amines, thiols, or other biological nucleophiles, we must convert these hydroxyls into highly reactive sulfonate esters—most commonly mesylates (OMs) or tosylates (OTs) . Both groups function by stabilizing the developing negative charge through resonance delocalization across three oxygen atoms[2],[1]. However, their distinct structural and kinetic profiles dictate their specific utility in bioconjugation workflows[3],[4].

This guide provides an objective, data-driven comparison of mesylate and tosylate leaving groups in PEG linkers, complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Mesylate vs. Tosylate

The choice between a mesylate and a tosylate is a balancing act between reactivity , steric hindrance , and analytical traceability .

1. PEG-Mesylate (Methanesulfonate, -OMs) Derived from methanesulfonyl chloride (MsCl), the mesylate group features a compact methyl substituent. This lack of steric bulk allows nucleophiles to approach the electrophilic carbon with minimal resistance, making PEG-mesylates highly reactive[4]. Kinetically, mesylates are slightly superior leaving groups compared to tosylates, with a normalized relative reaction rate of 1.00[2]. However, this high reactivity comes at the cost of lower long-term storage stability[4].

2. PEG-Tosylate (p-Toluenesulfonate, -OTs) Derived from p-toluenesulfonyl chloride (TsCl), the tosylate group incorporates a bulky p-methylphenyl ring. This aromatic addition introduces two key differences:

  • Kinetics: The electron-donating character of the p-methyl group slightly destabilizes the resulting sulfonate anion compared to the simple methyl group in mesylates, reducing its relative leaving group rate to approximately 0.70[2]. The added steric bulk also slightly hinders nucleophilic approach.

  • Traceability & Handling: The aromatic ring is a strong UV chromophore. This is a massive advantage for process analytics, allowing researchers to easily monitor reaction progress and purify the PEG-conjugate using UV-equipped HPLC or TLC[1]. Furthermore, tosylated intermediates are generally more stable and easier to crystallize or precipitate[1].

Quantitative Comparison of Leaving Group Ability

To objectively guide your selection, the following table summarizes the quantitative and qualitative differences between these two sulfonate esters.

ParameterPEG-Mesylate (-OMs)PEG-Tosylate (-OTs)
Derivatizing Agent Methanesulfonyl chloride (MsCl)p-Toluenesulfonyl chloride (TsCl)
Relative SN2 Rate (

)
1.00[2]0.70[2]
Steric Bulk Low (Methyl group)High (p-Methylphenyl group)
Stability Moderate (Prone to hydrolysis)High (Excellent shelf life)[3]
UV Absorbance (254 nm) NoYes (Strong aromatic signal)[1]
Primary Advantage Maximum reactivity for hindered nucleophiles[4]Easy analytical tracking and handling[1]

Pathway Visualization

The following diagram illustrates the logical workflow from an inert PEG-OH to a stable bioconjugate, highlighting the divergent activation pathways.

G PEG PEG-OH (Poor Leaving Group) MsCl MsCl / TEA (Fast Activation) PEG->MsCl Sulfonylation TsCl TsCl / Pyridine (UV-Active Activation) PEG->TsCl Sulfonylation PEG_OMs PEG-OMs (Mesylate) Rel. Rate: 1.00 MsCl->PEG_OMs PEG_OTs PEG-OTs (Tosylate) Rel. Rate: 0.70 TsCl->PEG_OTs Product PEG-Conjugate (Stable Linkage) PEG_OMs->Product SN2 Displacement PEG_OTs->Product SN2 Displacement Nuc Nucleophile (R-NH2, R-SH) Nuc->PEG_OMs Nuc->PEG_OTs

Workflow of PEG-OH activation to Mesylate/Tosylate followed by SN2 bioconjugation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The protocols below are designed with built-in analytical checkpoints to confirm causality and reaction completion.

Protocol 1: Activation of PEG-OH to PEG-Sulfonate

Note: The C-O bond of the alcohol is not broken during this conversion, meaning the reaction proceeds with complete retention of configuration at the carbon center[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of PEG-OH in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are mandatory to prevent the sulfonyl chloride from hydrolyzing into unreactive sulfonic acid.

  • Base Addition: Add 3.0 eq of a non-nucleophilic base—Triethylamine (TEA) for MsCl, or Pyridine for TsCl. Causality: The base serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct (preventing acidic cleavage of the PEG chain) and drives the reaction forward[6].

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 1.5 eq of MsCl or TsCl. Cooling controls the exothermic formation of the reactive sulfene intermediate[1].

  • Reaction & Self-Validation: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Tosylate Validation: Spot the reaction on a silica TLC plate. The appearance of a new, highly UV-active spot (254 nm) confirms conversion[1].

    • Mesylate Validation: Since mesylates lack UV absorbance, use a phosphomolybdic acid (PMA) or iodine stain to visualize the shift in

      
       value compared to the starting PEG-OH.
      
  • Workup: Wash the organic layer with saturated aqueous

    
     to remove excess acid, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and precipitate the activated PEG in cold diethyl ether.
Protocol 2: SN2 Bioconjugation with an Amine/Thiol

Note: PEG Tosylate effectively modifies proteins or peptides possessing amino groups within a pH range of 8.0 to 9.5[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the activated PEG-OMs or PEG-OTs in a suitable polar aprotic solvent (e.g., DMF or DMSO) or an alkaline aqueous buffer (pH 8.0–9.5) depending on the biomolecule's solubility.

  • Nucleophile Addition: Add 1.2–2.0 eq of the target amine or thiol. Causality: The reaction proceeds via an SN2 mechanism, requiring a strong, unprotonated nucleophile. Maintaining a basic pH ensures amines remain in their reactive, deprotonated state rather than forming unreactive ammonium salts[6].

  • Reaction & Self-Validation: Stir at room temperature or slightly elevated temperature (30-40°C) for 12-24 hours.

    • HPLC Validation: Monitor the reaction via RP-HPLC. For PEG-OTs, track the disappearance of the strong tosylate absorbance peak at ~220-254 nm. The emergence of a new peak corresponding to the conjugate confirms successful displacement.

  • Purification: Isolate the final bioconjugate via dialysis (for large proteins) or preparative HPLC (for small molecule drugs/peptides).

References

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at:[Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available at:[Link]

  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. Available at:[Link]

Sources

Comparative Guide: Hydrolytic Stability of PEG Mesylate vs. PEG Carbonate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In bioconjugation, the choice between PEG-Mesylate (PEG-Ms) and PEG-Succinimidyl Carbonate (PEG-SC) is often a trade-off between reagent stability and reaction kinetics .

  • PEG-Mesylate is a sulfonate ester used as a stable intermediate. It functions as a leaving group for nucleophilic substitution (

    
    ), resulting in stable ether or amine linkages. It exhibits high hydrolytic stability, making it ideal for storage and reactions requiring elevated temperatures, but it has low reactivity.
    
  • PEG-Succinimidyl Carbonate (SC-PEG) is an activated NHS-ester variant. It reacts via nucleophilic acyl substitution to form carbamate (urethane) linkages. It is highly reactive but hydrolytically unstable, with a half-life measured in minutes at physiological pH.

This guide details the mechanistic differences, provides protocols for assessing their hydrolytic profiles, and offers comparative data to inform process development.

Part 1: Mechanistic Overview & Chemical Causality

To assess stability, one must understand the degradation pathway. The "stability" of these linkers refers to two distinct phases:[1]

  • Reagent Integrity: How fast the reactive group deactivates in water before conjugation.

  • Conjugate Stability: The durability of the final bond formed with the drug target.

Chemical Pathways

The following diagram illustrates the hydrolysis mechanisms for both derivatives.

HydrolysisPathways cluster_legend Mechanism Type Ms_Start PEG-Mesylate (Sulfonate Ester) Ms_Inter Transition State (SN2 Attack) Ms_Start->Ms_Inter Slow Hydrolysis (Requires Heat/High pH) Ms_Prod PEG-OH + Methanesulfonic Acid Ms_Inter->Ms_Prod SC_Start PEG-Succinimidyl Carbonate (SC) SC_Inter Tetrahedral Intermediate SC_Start->SC_Inter Rapid Hydrolysis (pH > 7.0) SC_Prod PEG-OH + NHS + CO2 SC_Inter->SC_Prod Info1 Mesylate: Alkyl-Oxygen Cleavage (Rare in water) Info2 Carbonate: Acyl-Oxygen Cleavage (Fast)

Figure 1: Mechanistic divergence. PEG-Mesylate degradation requires difficult alkyl-oxygen cleavage, whereas PEG-SC undergoes rapid acyl-oxygen cleavage driven by the good leaving group (NHS).

Part 2: Experimental Assessment Protocols

Protocol A: Assessing PEG-Mesylate Stability via H NMR

Rationale: UV-Vis is ineffective for Mesylate hydrolysis because methanesulfonic acid has weak absorbance overlapping with PEG.


H NMR allows direct quantification of the methyl group on the mesylate (

) versus the PEG backbone.

Materials:

  • PEG-Mesylate sample (10 mg)[2][3]

  • Deuterated Phosphate Buffer (pH 8.0, prepared with

    
    )
    
  • Internal Standard: DMF (Dimethylformamide) or TMS (Tetramethylsilane)

Workflow:

  • Baseline Scan: Dissolve 10 mg PEG-Ms in 600

    
    
    
    
    
    to establish purity. Look for the Mesylate singlet at
    
    
    3.03 ppm
    and the PEG backbone at
    
    
    3.64 ppm
    .
  • Hydrolysis Induction: Dissolve a fresh 10 mg sample in

    
     buffer (pH 8.0). Incubate at 37°C.
    
  • Time-Point Analysis: Acquire spectra at t=0, 24h, 48h, and 72h.

  • Quantification: Calculate the integration ratio of the Mesylate methyl protons (

    
    ) to the PEG backbone protons (
    
    
    
    ).
    
    
Protocol B: Assessing PEG-SC Hydrolysis via UV Kinetics

Rationale: The hydrolysis of PEG-SC releases N-hydroxysuccinimide (NHS). While NHS itself has weak absorbance, the disappearance of the "active ester" peak or the release of p-nitrophenol (if using NPC-PEG) is easily trackable. For SC-PEG, HPLC is preferred to separate the hydrolyzed PEG-OH from the active PEG-SC.

Alternative (Rapid Screen): If using PEG-NPC (p-nitrophenyl carbonate), hydrolysis releases p-nitrophenol (yellow), which can be tracked at 400 nm . For PEG-SC , we use a pseudo-first-order kinetic assay.

Workflow (HPLC Method):

  • Column: C4 or C18 Reverse Phase.

  • Mobile Phase: Gradient of Water/Acetonitrile (0.1% TFA). Note: TFA stabilizes the SC group during the run.

  • Reaction: Dissolve PEG-SC in Phosphate Buffer (100 mM, pH 8.0) at 25°C.

  • Sampling: Inject aliquots every 5 minutes for 60 minutes.

  • Detection: Monitor at 215 nm (carbonyl backbone). PEG-SC elutes later than PEG-OH due to the hydrophobic NHS group.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the rate constant.
    
    

Part 3: Comparative Performance Data

The following data summarizes the hydrolytic stability of the reactive groups (Reagent Stability) and the final conjugate (Linker Stability).

Table 1: Reagent Hydrolysis Kinetics (Pre-Conjugation)

Data synthesized from standard bioconjugation references [1, 2, 4].

FeaturePEG-Mesylate (Ms)PEG-Succinimidyl Carbonate (SC)
Reactive Group Sulfonate Ester (

)
NHS Carbonate (

)
Hydrolysis Mechanism

(Attack on Carbon)
Nucleophilic Acyl Substitution
Half-Life (pH 7, 25°C) > 7 Days (Very Stable)~ 1.5 - 2.0 Hours
Half-Life (pH 8, 25°C) > 24 Hours ~ 20.4 Minutes
Storage Requirement -20°C, Desiccated (Forgiving)-20°C, Under Argon (Critical)
Primary Failure Mode Deactivation during long storageHydrolysis during dissolving/reaction
Table 2: Final Conjugate Stability (Post-Conjugation)

Assuming conjugation to a primary amine (Protein-


).
FeaturePEG-Mesylate DerivedPEG-SC Derived
Resulting Bond Secondary Amine (

)
Carbamate / Urethane (

)
Physiological Stability Extremely High (Permanent)High (Generally Stable)
Degradation Profile Non-cleavableSlow degradation possible at high pH
Use Case Permanent PEGylation (e.g., G-CSF)Permanent PEGylation (e.g., Interferon)

Part 4: Strategic Implications for Drug Development

When designing a conjugation process, the choice of linker dictates the manufacturing workflow.

Decision Matrix

Use the following logic to select the appropriate linker for your application.

DecisionMatrix Start Select PEG Linker Strategy Q1 Is the target sensitive to high pH (>9.0) or heat? Start->Q1 Res_Ms Use PEG-Mesylate Q1->Res_Ms No (Robust Target) Q2 Can you execute the reaction in < 30 minutes? Q1->Q2 Yes (Sensitive Target) Reason_Ms Pros: High Reagent Stability Cons: Slow Reaction, Requires pH 9+ Res_Ms->Reason_Ms Q2->Res_Ms No (Need long incubation) Res_SC Use PEG-SC (Carbonate) Q2->Res_SC Yes Reason_SC Pros: Fast Reaction at pH 7-8 Cons: Competitive Hydrolysis Res_SC->Reason_SC

Figure 2: Selection Logic. PEG-SC is preferred for sensitive proteins requiring mild conditions, despite its hydrolytic instability. PEG-Mesylate is reserved for robust small molecules or stable proteins where high pH is tolerable.

Critical Application Note
  • For PEG-SC: You must use a large molar excess (often 20-50x) to compensate for the "wasted" reagent lost to hydrolysis during the reaction. The reaction buffer must be amine-free (Phosphate or Borate, NOT Tris).

  • For PEG-Mesylate: Hydrolysis is rarely the limiting factor. The challenge is reactivity. You often need to convert the Mesylate to an intermediate (like a halide) or use strong bases, which limits its use with fragile proteins.

References

  • Laysan Bio. (n.d.). Hydrolysis Half-Lives at pH 8, 25°C. Retrieved from 4

  • Creative PEGWorks. (n.d.). mPEG-SC, Succinimidyl Carbonate NHS Ester Reagents.[5][6][7] Retrieved from 5

  • Nanocs Inc. (n.d.). Succinimidyl PEG NHS, mPEG-NHS(SC) Technical Data Sheet. Retrieved from 7

  • Zalipsky, S., et al. (1992). Evaluation of a new reagent for covalent attachment of polyethylene glycol to proteins. Biotechnology and Applied Biochemistry.[5] Retrieved from

  • Martinez, C., et al. (2020).[2] Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Polymers, 12(6), 1269.[8] (Provides NMR protocols for Mesylate). Retrieved from 8

Sources

Comparative Efficacy of Triethylene vs. Tetraethylene Glycol Dimesylate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced therapeutics and material science, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and overall performance. Among the most utilized linkers are polyethylene glycols (PEGs), prized for their hydrophilicity, biocompatibility, and tunable properties.[1] This guide provides an in-depth comparison of two closely related short-chain PEG linkers: triethylene glycol dimesylate (3-PEG) and tetraethylene glycol dimesylate (4-PEG). We will explore how a subtle difference of a single ethylene glycol unit profoundly impacts their performance in key applications, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: The Foundation of Function

The fundamental difference between triethylene and tetraethylene glycol dimesylate lies in the length of the polyethylene glycol chain. This seemingly minor structural variation alters key physicochemical properties that dictate their behavior in complex biological and chemical systems.

PropertyTriethylene Glycol DimesylateTetraethylene Glycol DimesylateRationale and Impact
Molecular Formula C₁₀H₂₂O₈S₂C₁₂H₂₆O₉S₂The additional C₂H₄O unit in 4-PEG increases molecular weight and chain length.
Number of PEG Units 34This is the core structural difference influencing all other properties.
Approx. Length ~14 Å~17.5 ÅA longer linker provides greater spatial separation between conjugated molecules, which can be critical for reducing steric hindrance.
Hydrophilicity (cLogP) LowerHigherThe additional ether oxygen in 4-PEG increases its hydrophilicity, enhancing the solubility of resulting conjugates.[2]
Flexibility HighHigherThe longer chain of 4-PEG allows for greater conformational freedom, which can be advantageous for optimizing intermolecular interactions.

The mesylate groups at each end are excellent leaving groups, making these molecules effective bifunctional electrophiles for crosslinking or conjugation reactions with nucleophiles like amines or thiols.

Impact on Efficacy: A Tale of Two Linkers in Action

The choice between a 3-PEG and a 4-PEG linker is not arbitrary; it is a strategic decision based on the specific requirements of the application. The linker's length directly influences spatial orientation, solubility, and pharmacokinetics.[3]

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The linker's role is to ensure stability in circulation and efficient payload release at the target site.[4]

  • Solubility and Aggregation: Hydrophobic payloads can induce ADC aggregation, leading to poor pharmacokinetics and potential immunogenicity.[5] The greater hydrophilicity of a 4-PEG linker can better "shield" a hydrophobic drug, improving solubility and stability compared to a 3-PEG linker.

  • Pharmacokinetics (PK): Longer PEG chains generally increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend circulation half-life.[6] Studies have shown a clear relationship between increasing PEG length (from 2 to 24 units) and improved plasma exposure and reduced clearance.[6] While the difference between 3 and 4 units is subtle, it contributes to this trend, with 4-PEG expected to offer a slight PK advantage.

  • Efficacy: The impact on efficacy is a delicate balance. While longer linkers (e.g., 8, 12, 24 PEG units) have shown significantly better reduction in tumor weight compared to shorter ones (2 and 4 PEG units), this is often tied to the improved PK profile.[6] However, excessively long linkers can sometimes reduce the in vitro cytotoxicity of the payload.[7] The choice between 3-PEG and 4-PEG represents a fine-tuning step within the "short-linker" category to optimize this balance.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] The linker is arguably the most critical component, as it dictates the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Ternary Complex Formation: The efficacy of a PROTAC is highly dependent on the formation of a productive ternary complex. The linker's length and flexibility must be optimal to allow the two proteins to adopt a conformation suitable for ubiquitination.[3] The ~3.5 Å difference between a 3-PEG and 4-PEG linker can be the deciding factor between a potent and an inactive degrader.

  • Physicochemical Properties: As with ADCs, the linker length influences the PROTAC's properties. A longer PEG linker generally decreases the calculated LogP (cLogP) and increases the topological polar surface area (TPSA), which can improve solubility and cell permeability.[8] This makes 4-PEG a favorable choice when dealing with highly lipophilic protein-binding ligands.

The optimization of linker length for PROTACs is an empirical process, often requiring the synthesis of a library of compounds with varying linker lengths to identify the most effective one.[]

Hydrogel Crosslinking for Drug Delivery

Triethylene and tetraethylene glycol dimesylates can act as crosslinking agents to form hydrogels, which are 3D polymer networks capable of holding large amounts of water and encapsulating therapeutic agents.[1][10]

  • Network Structure and Swelling: The length of the crosslinker directly affects the mesh size of the hydrogel network.[11] Tetraethylene glycol dimesylate, being longer, will create a network with a larger average mesh size compared to triethylene glycol dimesylate at the same molar concentration. This leads to a higher swelling ratio and greater water uptake.[12]

  • Drug Release Kinetics: The mesh size is a key parameter controlling the diffusion and release of encapsulated drugs.[1]

    • 3-PEG Crosslinker: A tighter network results in slower, more sustained release, which is ideal for long-term drug delivery.

    • 4-PEG Crosslinker: A looser network allows for faster drug diffusion and release, which may be desirable for applications requiring a more rapid onset of action.

  • Mechanical Properties: Hydrogels crosslinked with the shorter 3-PEG linker will generally exhibit a higher crosslink density, leading to a stiffer and more mechanically robust gel with a higher compressive modulus.[12][13]

Experimental Workflows: A Practical Guide

To empirically determine the optimal linker for your application, a systematic approach involving synthesis, purification, and functional testing is required.

Workflow for PROTAC Synthesis and Evaluation

This workflow outlines the key steps for comparing the efficacy of PROTACs built with 3-PEG versus 4-PEG linkers.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation s1 Step 1: Synthesize Linker-E3 Ligand Intermediate (for both 3-PEG and 4-PEG) s2 Step 2: Purify Intermediate (e.g., RP-HPLC) s1->s2 s3 Step 3: Conjugate to Target Protein Ligand s2->s3 s4 Step 4: Final Purification of PROTACs (e.g., SEC, RP-HPLC) s3->s4 e2 Step 6: Treat Cells with 3-PEG and 4-PEG PROTACs s4->e2 Characterized PROTACs e1 Step 5: Cell Culture (Target-expressing cell line) e1->e2 e3 Step 7: Western Blot or Mass Spec Analysis e2->e3 e4 Step 8: Determine DC₅₀ and Dₘₐₓ Values e3->e4 conclusion Conclusion: Identify Optimal Linker e4->conclusion Compare Efficacy

Caption: Workflow for comparing 3-PEG vs. 4-PEG PROTAC efficacy.

Protocol: PROTAC Purification

Purifying PEGylated PROTACs requires a multi-step approach due to the properties conferred by the PEG chain.[8]

  • Crude Product Preparation: After the final conjugation step, concentrate the reaction mixture under reduced pressure to remove the bulk solvent.

  • Size-Exclusion Chromatography (SEC) (Optional): For complex mixtures, an initial SEC step can separate the PROTAC from smaller unreacted ligands and reagents.

    • Column: Choose a column appropriate for the molecular weight range of your PROTAC.

    • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS) or a solvent system like DMF, is typically used.

    • Procedure: Dissolve the crude product and inject it onto an equilibrated SEC column. Collect fractions corresponding to the expected molecular size of the PROTAC.[8]

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for achieving high purity.

    • Column: C18 or C8 analytical or semi-preparative column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

    • Procedure: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

  • Fraction Collection and Analysis: Collect the peaks corresponding to the pure PROTAC. Confirm the identity and purity of the collected fractions using mass spectrometry (LC-MS).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.

Conclusion and Selection Rationale

The decision between triethylene glycol dimesylate and tetraethylene glycol dimesylate is a classic example of how subtle molecular changes drive significant functional outcomes. There is no universally "better" option; the choice is context-dependent.

  • Choose Triethylene Glycol Dimesylate (3-PEG) when:

    • A more rigid and constrained linkage is required, such as in PROTACs where a very specific protein-protein orientation is known to be optimal.

    • Slower, more sustained release from a hydrogel matrix is the primary goal.

    • Higher mechanical strength and stiffness are required for a crosslinked material.

  • Choose Tetraethylene Glycol Dimesylate (4-PEG) when:

    • Enhanced aqueous solubility is needed to overcome issues with hydrophobic payloads in ADCs or ligands in PROTACs.

    • Greater flexibility and a longer reach are necessary to span a larger distance or to facilitate the "handshake" between two proteins in a ternary complex.

    • Faster drug release from a hydrogel is desired.

Ultimately, the principles discussed in this guide provide a rational framework for linker selection. However, empirical testing, as outlined in the provided workflows, remains the definitive method for validating the optimal linker length to maximize efficacy in any given system.

References

  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. Benchchem.
  • Smolecule. (n.d.). Introduction to PEG Linkers in ADC Design. Smolecule.
  • Sigma-Aldrich. (n.d.). Use of Monodisperse and Activated PEGs to Accelerate Development of Antibody Drug Conjugates. Sigma-Aldrich.
  • AACR Journals. (2017, July 1). Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. AACR Journals.
  • Int J Mol Sci. (2021, February 3). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Int J Mol Sci.
  • Benchchem. (n.d.). The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide. Benchchem.
  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • ResearchGate. (2026, February 15). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation | Request PDF. ResearchGate.
  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. JenKem Technology USA.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Chemical Bull Pvt. Ltd. (2026, January 13). Triethylene Glycol Dimethacrylate | 109-16-0. Chemical Bull Pvt. Ltd.
  • PMC. (2023, April 20). Composite Hydrogels Based on Poly(Ethylene Glycol) and Cellulose Macromonomers as Fortified Materials for Environmental Cleanup and Clean Water Safeguarding. PMC.
  • ResearchGate. (n.d.). Effect of poly(ethylene glycol)-derived crosslinkers on the properties of thermosensitive hydrogels. ResearchGate.
  • MDPI. (2024, October 19). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. MDPI.
  • Sigma-Aldrich. (n.d.). Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. Sigma-Aldrich.

Sources

Advanced Characterization and Performance Comparison of Triethylene Glycol Dimethanesulfonate (TEG-DMS) in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triethylene glycol dimethanesulfonate (TEG-DMS, CAS 80322-82-3), commonly referred to as Ms-PEG3-Ms, is a homobifunctional crosslinker and a highly sought-after polyethylene glycol (PEG)-based PROTAC linker[][]. As drug development pivots toward targeted protein degradation and complex bioconjugates, selecting the correct linker backbone is paramount. This guide objectively compares the structural characteristics, FTIR spectra, and bioconjugation performance of TEG-DMS against rigid aliphatic alternatives (e.g., Busulfan) and extended PEG chains (e.g., PEG4-DMS).

By analyzing the causality behind its physicochemical properties and providing self-validating experimental protocols, this guide serves as an authoritative framework for integrating TEG-DMS into your synthetic workflows.

Part 1: Structural Validation via Elemental Analysis and FTIR

To guarantee reproducibility in PROTAC assembly or crosslinking, the structural integrity of the linker must be validated. TEG-DMS is a colorless, viscous oil at room temperature, which dictates specific analytical approaches[].

Elemental Composition Comparison

Elemental analysis provides the first line of validation for reagent purity. The presence of the polyether backbone in TEG-DMS significantly alters its carbon-to-oxygen ratio compared to traditional alkylating agents like Busulfan (1,4-butanediol dimethanesulfonate).

Table 1: Theoretical Elemental Analysis of Dimethanesulfonate Linkers

CompoundFormulaMW ( g/mol )% Carbon% Hydrogen% Oxygen% Sulfur
TEG-DMS (Ms-PEG3-Ms) C₈H₁₈O₈S₂306.3531.36%5.92%41.78%20.93%
Busulfan (Aliphatic) C₆H₁₄O₆S₂246.2929.26%5.73%38.98%26.03%
PEG4-DMS (Ms-PEG4-Ms) C₁₀H₂₂O₉S₂350.4034.27%6.33%41.09%18.30%

Expert Insight: A deviation of >0.4% in the Carbon or Sulfur experimental values for TEG-DMS often indicates premature hydrolysis of the mesylate groups into methanesulfonic acid, a common degradation pathway if the reagent is exposed to atmospheric moisture.

FTIR Spectral Causality

Because TEG-DMS is a viscous liquid, Attenuated Total Reflectance (ATR) FTIR is the gold standard for its characterization. ATR eliminates the need for KBr pellet pressing, which is highly susceptible to introducing moisture artifacts into the spectrum.

Key FTIR Peak Assignments & Mechanistic Causality:

  • 1350 cm⁻¹ (Asymmetric S=O stretch) & 1170 cm⁻¹ (Symmetric S=O stretch): These intense peaks confirm the presence of the intact methanesulfonate (mesylate) leaving groups. The high polarity of the S=O double bonds results in strong dipole moment changes during vibration, yielding sharp, unmistakable signals.

  • 1100 cm⁻¹ (C–O–C Asymmetric stretch): This broad, dominant peak is the spectroscopic signature of the triethylene glycol (PEG) backbone. Comparison: This peak is entirely absent in the FTIR spectrum of Busulfan, making it the primary diagnostic band to differentiate PEG-based linkers from aliphatic crosslinkers.

  • 2850–2950 cm⁻¹ (Aliphatic C–H stretch): Arises from the methylene (–CH₂–) groups in the PEG chain and the terminal methyl groups of the mesylate.

Part 2: Performance Comparison: TEG-DMS vs. Alternatives

When designing a PROTAC or a bioconjugate, the linker is not merely a passive spacer; it actively dictates the molecule's solubility, cell permeability, and target-binding thermodynamics[].

Table 2: Physicochemical & Performance Metrics

MetricTEG-DMS (Ms-PEG3-Ms)Busulfan (Aliphatic)PEG4-DMS (Ms-PEG4-Ms)
Backbone Structure Polyether (Flexible)Alkyl Chain (Rigid)Polyether (Highly Flexible)
Aqueous Solubility High (H-bond acceptor)Very LowVery High
Primary Application PROTAC Linker[]Antineoplastic AgentExtended PROTAC Linker
Leaving Group Kinetics Excellent (Mesylate)Excellent (Mesylate)Excellent (Mesylate)
Physical State (RT) Colorless Oil[]Crystalline SolidColorless Oil
The Causality of Choice

Why choose TEG-DMS over Busulfan? The ether oxygens in the TEG backbone act as hydrogen-bond acceptors, drastically improving the aqueous solubility of the final PROTAC molecule compared to a hydrophobic alkyl chain. Furthermore, the rotational freedom around the C–O–C bonds provides the necessary flexibility for the PROTAC to fold and induce the ternary complex between the Target Protein (POI) and the E3 Ligase. TEG-DMS is also widely used as a precursor to synthesize other critical linkers, such as 1,8-diamino-3,6-dioxaoctane, via nucleophilic substitution[3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in In-Process Controls (IPCs).

Protocol A: ATR-FTIR Characterization of Viscous Linkers

Purpose: To verify the structural integrity of TEG-DMS prior to bioconjugation.

  • Crystal Preparation: Clean the diamond ATR crystal with anhydrous isopropanol. Causality: Isopropanol efficiently solubilizes residual organic oils without degrading the crystal surface or leaving a water residue.

  • Self-Validation (Background Scan): Execute a background scan (4000–400 cm⁻¹). Validation Check: The baseline must be flat. Any broad peaks around 3300 cm⁻¹ indicate residual water, which will mask the critical C–O–C ether stretches. Do not proceed until the background is clear.

  • Sample Application: Apply 1–2 drops of neat TEG-DMS oil (CAS 80322-82-3) directly onto the ATR crystal[4].

  • Data Acquisition: Run 32 scans at a resolution of 4 cm⁻¹. Confirm the presence of the 1350 cm⁻¹, 1170 cm⁻¹, and 1100 cm⁻¹ peaks.

Protocol B: Stepwise Sₙ2 Bioconjugation for PROTAC Assembly

Purpose: Controlled mono-alkylation of a POI ligand using TEG-DMS[5].

  • Reagent Solvation: Dissolve the POI ligand (nucleophile, 1.0 eq.) and TEG-DMS (electrophile, 3.0 eq.) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It solvates the reactants but leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 displacement of the mesylate group[5].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq.) to the mixture.

    • Causality: K₂CO₃ is a mild base that deprotonates the nucleophile (e.g., an amine or phenol) to initiate the attack. A stronger base (like NaOH) would cause unwanted hydrolysis of the mesylate esters.

  • Reaction Execution: Stir the mixture at 60°C under an inert nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot and analyze via LC-MS. Validation Check: The reaction is complete when the mass peak of the starting POI ligand disappears, and the mass of the mono-alkylated intermediate (POI mass + 211 Da) becomes the dominant signal.

  • Purification: Purify the intermediate via flash chromatography to remove the excess TEG-DMS before introducing the E3 ligase ligand for the final assembly step.

Part 4: Workflows and Mechanistic Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

ATR_FTIR_Workflow Prep Sample Prep (Neat Oil on ATR) Scan FTIR Scanning (4000-400 cm⁻¹) Prep->Scan Apply to crystal Identify Peak Identification (S=O & C-O-C) Scan->Identify Extract spectra Validate Validation (Baseline & H2O check) Identify->Validate Confirm purity

Caption: ATR-FTIR self-validating characterization workflow for neat TEG-DMS oil.

PROTAC_Assembly TEGDMS TEG-DMS (Linker) Electrophile Intermediate Mono-alkylated Intermediate (Purified via Flash Chromatography) TEGDMS->Intermediate Sₙ2 Reaction (K₂CO₃, DMF) POI POI Ligand Nucleophile 1 POI->Intermediate 1 eq. Controlled Addition PROTAC Assembled PROTAC (Bivalent Degrader) Intermediate->PROTAC Sₙ2 Reaction (Heat) E3 E3 Ligase Ligand Nucleophile 2 E3->PROTAC Excess Addition

Caption: Stepwise PROTAC assembly workflow utilizing TEG-DMS as a bifunctional linker.

References

Sources

Safety Operating Guide

Personal protective equipment for handling TRIETHYLENE GLYCOL DIMETHANESULFONATE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Hazard

Triethylene Glycol Dimethanesulfonate (TEG-DMS) is not merely a solvent derivative; it is a bifunctional alkylating agent . Structurally analogous to Busulfan (1,4-butanediol dimethanesulfonate), it possesses two reactive mesylate leaving groups capable of crosslinking DNA.

While Safety Data Sheets (SDS) often default to generic "Irritant" (H315/H319) or "Harmful" (H302) classifications due to a lack of chronic toxicity data, you must handle this compound as a high-potency Genotoxic Impurity (GTI). This guide provides the operational framework to handle TEG-DMS with the rigor reserved for confirmed mutagens.

Part 1: Chemical Profile & Hazard Mechanism

Why It Is Dangerous: The danger lies in the sulfonate ester functionality (


). The mesylate group is an excellent leaving group, making the adjacent carbon highly electrophilic. Upon contact with biological tissue, it can alkylate nucleophilic sites on DNA bases (e.g., N7-guanine), leading to crosslinking and potential mutagenesis.
PropertyDataCritical Note
CAS Number 80322-82-3 (Specific) / 4164-56-7 (General)Verify CAS on specific vendor vial.
Structure

Bifunctional electrophile.
Physical State Viscous Liquid or Low-Melting SolidLow vapor pressure reduces inhalation risk unless aerosolized/heated.
Solubility Soluble in DCM, Acetone, Water (slow hydrolysis)Hydrolysis is too slow to be a safety reliance.
Primary Hazard Alkylating Agent Treat as a potential carcinogen/mutagen.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with alkyl sulfonates. You must employ a "Barrier & Dexterity" layering strategy.

Glove Selection Protocol
  • Primary Barrier (Outer): Silver Shield® / 4H® (Laminate) .

    • Rationale: Laminate films provide >8 hours breakthrough time against sulfonates and esters.

  • Secondary Barrier (Inner): Nitrile (5-8 mil) .

    • Rationale: Provides dexterity and immediate protection if the outer glove tears. Acts as a "color indicator" if the outer glove is breached.

Respiratory & Body Protection[3]
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respirator: If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.

  • Clothing: Tyvek® lab coat (disposable) with elastic cuffs.

DOT Diagram 1: PPE Decision Logic

PPE_Logic Start Task Assessment OpenHandling Open Handling (Weighing/Transfer) Start->OpenHandling ClosedSystem Closed System (Running Reaction) Start->ClosedSystem GloveOuter Outer Glove: Silver Shield / Laminate OpenHandling->GloveOuter Body Body: Tyvek Lab Coat + Sleeves OpenHandling->Body Resp Respiratory: Fume Hood Mandatory OpenHandling->Resp GloveInner Inner Glove: Nitrile (Inspection) ClosedSystem->GloveInner  Standard Nitrile OK   (If no splash risk) GloveOuter->GloveInner  Layer Over  

Caption: Hierarchy of PPE selection based on exposure potential. Laminate gloves are critical for direct handling.

Part 3: Operational Handling Protocol

Weighing & Preparation
  • The "Static" Risk: Viscous liquids can "string" or drip.

  • Protocol:

    • Place a disposable absorbent mat (plastic backed) in the fume hood.

    • Tare the receiving vessel (with lid) before adding the chemical.

    • Use a positive displacement pipette for liquid transfer to prevent dripping.

    • Do not use spatulas for solids/semi-solids; use disposable glass Pasteur pipettes.

Reaction Setup
  • Venting: Ensure reaction vessels are vented to a scrubber or the rear of the hood.

  • Labeling: Mark all flasks with "DANGER: ALKYLATING AGENT" tape.

Part 4: Emergency Response & Decontamination

The "Universal Deactivator": Thiosulfate/Hydroxide Water alone is ineffective. You must use a nucleophile (Thiosulfate) to chemically scramble the alkylating center, combined with a base (Hydroxide) to promote hydrolysis.

Deactivation Solution Recipe (Prepare Fresh)
ComponentConcentrationRole
Sodium Thiosulfate (

)
10% w/vPotent nucleophile; attacks the methyl carbon.
Sodium Hydroxide (

)
1% w/vBase; catalyzes hydrolysis of the sulfonate ester.
Solvent WaterCarrier.

Note: The reaction is exothermic.[3] Add reagents slowly.

Spill Cleanup Procedure
  • Isolate: Close hood sash. Alert personnel.

  • PPE Up: Don Silver Shield gloves and Tyvek suit.

  • Cover: Gently cover the spill with absorbent pads soaked in the Deactivation Solution .

  • Wait: Allow to sit for 30 minutes to ensure chemical neutralization.

  • Collect: Place pads in a hazardous waste bag.

  • Clean: Wipe surface with water, then acetone.

DOT Diagram 2: Deactivation Workflow

Deactivation_Flow Spill Spill / Waste Apply Apply Deactivation Soln: 10% Na2S2O3 + 1% NaOH Spill->Apply  Immediate   Wait Wait 30 Mins (Nucleophilic Attack) Apply->Wait Check Verify pH > 10 Wait->Check Dispose Dispose as Chemical Waste Check->Dispose

Caption: Step-by-step chemical deactivation pathway using thiosulfate-hydroxide method.

Part 5: Disposal & Waste Management

Never dispose of TEG-DMS down the drain.

  • Quenching Reaction Mixtures:

    • Stir reaction waste with an excess (2:1 volume) of the Deactivation Solution for 12–24 hours.

    • Verify pH is basic (>10) to ensure the hydrolytic environment is maintained.

  • Solid Waste:

    • Contaminated gloves, pipette tips, and mats must be double-bagged in polyethylene bags (4 mil thickness).

    • Label as "Solid Waste: Contaminated with Alkylating Agents" .

  • Final Destruction:

    • The only validated final destruction method is High-Temperature Incineration via a licensed hazardous waste contractor.

References

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • National Institutes of Health (NIH) . (2018). Guidelines for the Use of Mutagenic Agents (EMS/ENU). Link

  • Thermo Fisher Scientific . (2017).[4] Safety Data Sheet: Silver Methanesulfonate. (Provides breakthrough data for sulfonate analogues). Link

  • American Chemical Society . (2025). Oxidation Kinetics of Alkyl Sulfates and Sulfonates. ACS Earth and Space Chemistry. Link

  • Snodin, D. J. (2024).[2] Alkyl-Sulfonate Impurities in Sulfonate-Salt Drug Substances. Organic Process Research & Development. (Context on genotoxic potential). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.